Technical Documentation Center

4-Fluoro-2-methyl-DL-phenylglycine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Fluoro-2-methyl-DL-phenylglycine
  • CAS: 1039620-35-3

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-Fluoro-2-methyl-DL-phenylglycine: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 4-Fluoro-2-methyl-DL-phenylglycine, a specialized non-proteinogenic amino acid. While data on this specific substituted phenylglycine is not widely publ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 4-Fluoro-2-methyl-DL-phenylglycine, a specialized non-proteinogenic amino acid. While data on this specific substituted phenylglycine is not widely published, this document extrapolates its core chemical properties, proposes a robust synthetic pathway, and discusses its potential applications based on established principles of medicinal chemistry and the known characteristics of analogous fluorinated amino acids. This guide is intended for researchers, chemists, and drug development professionals interested in leveraging unique building blocks for the synthesis of novel peptides and small molecule therapeutics. We will delve into the strategic importance of the fluoro and methyl substitutions on the phenyl ring, offering insights into their potential to modulate biological activity, metabolic stability, and conformational properties.

Introduction: The Strategic Value of Substituted Phenylglycines

In the landscape of modern drug discovery, non-proteinogenic amino acids serve as invaluable tools for moving beyond the limitations of the canonical 20 amino acids. Their incorporation into peptides or use as scaffolds for small molecules allows for the fine-tuning of pharmacological properties. The introduction of fluorine into organic molecules, for instance, is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability due to the unique properties of the C-F bond.[1][2] The high electronegativity of fluorine can alter the acidity of nearby protons and influence intermolecular interactions, while its small size allows it to act as a bioisostere of a hydrogen atom.[1]

4-Fluoro-2-methyl-DL-phenylglycine is a particularly interesting derivative. It combines the electronic effects of a 4-fluoro substituent with the steric influence of a 2-methyl group. This ortho-methyl group can enforce a specific torsional angle between the phenyl ring and the amino acid backbone, restricting conformational flexibility. This "conformational locking" can be a powerful strategy to increase binding affinity and selectivity for a biological target by pre-organizing the molecule into its bioactive conformation. This guide will explore the chemical characteristics and strategic potential of this unique building block.

Physicochemical and Structural Properties

Detailed experimental data for 4-Fluoro-2-methyl-DL-phenylglycine is limited in publicly available literature. However, we can deduce its core properties based on its structure and data from closely related analogs like 4-Fluorophenylglycine.[3][4]

PropertyValue / DescriptionRationale / Source
IUPAC Name 2-Amino-2-(4-fluoro-2-methylphenyl)acetic acidStandard nomenclature rules
Synonyms 4-Fluoro-2-methyl-DL-phenylglycineCommon laboratory naming
CAS Number Information not readily availableSpecific CAS registry is not widely indexed
Molecular Formula C₉H₁₀FNO₂Derived from structure
Molecular Weight 183.18 g/mol Calculated from molecular formula
Appearance White to off-white crystalline solidPredicted based on similar amino acids[3]
Solubility Soluble in polar solvents (e.g., water, alcohols)Inferred from the polar amino and carboxylic acid groups

Proposed Synthesis: A Modified Strecker Approach

The Strecker synthesis is a classic, reliable, and high-yielding method for producing racemic α-amino acids from aldehydes. Its robustness makes it an ideal choice for the preparation of 4-Fluoro-2-methyl-DL-phenylglycine. The pathway begins with the readily accessible starting material, 4-fluoro-2-methylbenzaldehyde.

Causality of Experimental Design: The choice of the Strecker synthesis is based on its directness. It assembles the final product in two primary steps from a simple aldehyde precursor. The initial reaction forms an α-aminonitrile, which is a stable intermediate that can be readily hydrolyzed under acidic conditions to yield the desired amino acid. This method is well-documented for the synthesis of the parent compound, DL-phenylglycine, providing a high degree of confidence in its adaptability.[5]

Overall Reaction Scheme:

4-fluoro-2-methylbenzaldehyde → α-Amino-(4-fluoro-2-methylphenyl)acetonitrile → 4-Fluoro-2-methyl-DL-phenylglycine

Experimental Workflow Diagram

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Isolation & Purification A 1. Dissolve NH4Cl & NaCN in NH4OH(aq) B 2. Add 4-fluoro-2-methylbenzaldehyde A->B C 3. Stir at room temp (2-3 hrs) B->C D 4. Extract aminonitrile with organic solvent (e.g., Ether) C->D E 5. Add aminonitrile to concentrated HCl D->E Intermediate F 6. Reflux mixture (2-4 hrs) G 7. Cool and remove solvent under vacuum H 8. Dissolve residue in water G->H Crude Product I 9. Neutralize with NH4OH to precipitate product H->I J 10. Filter and wash solid with cold water & ethanol I->J K 11. Dry product under vacuum J->K

Caption: Workflow for the modified Strecker synthesis of 4-Fluoro-2-methyl-DL-phenylglycine.

Step-by-Step Methodology

This protocol is adapted from the established synthesis of DL-phenylglycine and should be performed by qualified personnel in a fume hood.[5]

  • α-Aminonitrile Formation: a. In a suitable reaction vessel equipped with a stirrer, dissolve ammonium chloride and sodium cyanide in aqueous ammonium hydroxide. Cool the mixture in an ice bath. b. To this stirring solution, add 4-fluoro-2-methylbenzaldehyde dissolved in a minimal amount of methanol, dropwise, ensuring the temperature remains low. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The formation of the aminonitrile may be observed as an oily or solid precipitate. d. Extract the reaction mixture with an appropriate organic solvent, such as diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Hydrolysis to the Amino Acid: a. Remove the organic solvent from the dried extract under reduced pressure to yield the crude α-amino-(4-fluoro-2-methylphenyl)acetonitrile. b. Caution: This step liberates some HCN gas and must be performed in a well-ventilated fume hood. Add the crude aminonitrile to a flask containing concentrated hydrochloric acid. c. Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the nitrile to a carboxylic acid. d. After cooling, remove the excess HCl and water under reduced pressure.

  • Isolation and Purification: a. Dissolve the resulting solid residue in a minimum amount of water. b. Slowly add ammonium hydroxide to the solution until it is faintly alkaline, which will precipitate the zwitterionic amino acid. c. Collect the solid product by vacuum filtration. d. Wash the collected solid sequentially with cold water, ethanol, and diethyl ether to remove residual salts and organic impurities. e. Dry the purified 4-Fluoro-2-methyl-DL-phenylglycine under vacuum.

Anticipated Spectroscopic Characterization

While an experimental spectrum is not available, the expected NMR and MS data can be predicted to aid in characterization:

  • ¹H NMR: The spectrum would show a singlet for the α-proton, a singlet for the methyl protons, and complex multiplets in the aromatic region for the three phenyl protons, with coupling to the fluorine atom. Broad singlets for the NH₂ and COOH protons would also be present.

  • ¹³C NMR: Nine distinct signals would be expected: one for the carboxylic carbon, one for the α-carbon, one for the methyl carbon, and six for the aromatic carbons (two of which are quaternary).

  • ¹⁹F NMR: A singlet would be observed, with its chemical shift characteristic of a fluorine atom attached to an aromatic ring.

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 183.18 or 184.19, respectively.

Applications in Research and Drug Development

The unique structure of 4-Fluoro-2-methyl-DL-phenylglycine makes it a valuable building block for several applications in medicinal chemistry and biochemical research.

  • Peptide Synthesis: As a fluorinated amino acid, it can be used in peptide synthesis to enhance the metabolic stability and cell permeability of the resulting peptide.[6][7] The fluorine atom can also form specific hydrogen bonds or other non-covalent interactions within a protein binding pocket, potentially increasing affinity.

  • Conformational Constraint: The ortho-methyl group acts as a steric shield, forcing a non-planar conformation between the phenyl ring and the chiral center. This is highly desirable in drug design for reducing the entropic penalty of binding and improving selectivity for a target protein over related proteins.

  • Probing Enzyme Active Sites: Researchers can use this analog to study protein-ligand interactions. The fluorine atom serves as a ¹⁹F NMR probe, while the methyl group can explore steric tolerance within an enzyme's active site.

  • Development of Novel Therapeutics: Fluorinated amino acids are key components in many modern pharmaceuticals.[2] For example, fluorinated phenylalanine derivatives are used in anticancer drugs like melflufen.[1] By analogy, 4-Fluoro-2-methyl-DL-phenylglycine could be a precursor for novel agents targeting a range of diseases, from neurological disorders to metabolic conditions.[7]

Safety and Handling

As with any laboratory chemical, 4-Fluoro-2-methyl-DL-phenylglycine should be handled with appropriate care. The following guidelines are based on safety data for structurally similar compounds.[8][9][10]

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating and inhaling dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[11]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[12]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes as a precaution.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[9]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[12]

References

  • MSDS - Safety D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • 2 - SAFETY D
  • Fmoc-4-fluoro-l-phenylglycine | C23H18FNO4 | CID 2734469. PubChem.
  • CAS 7292-73-1: 4-Fluorophenylglycine. CymitQuimica.
  • Material Safety Data Sheet - 4-Fluoro-DL-alpha-phenylglycine. Cole-Parmer.
  • SAFETY D
  • (S)-4-Fluorophenylglycine | C8H8FNO2 | CID 853015. PubChem.
  • 7292-73-1 Cas No. | 4-Fluoro-DL-phenylglycine. Apollo Scientific.
  • 4-Fluoro-DL-α-phenylglycine | CAS 7292-73-1. Santa Cruz Biotechnology.
  • 4-Fluoro-2-methyl-D-phenylalanine. Chem-Impex.
  • 4-Fluoro-D-2-phenylglycine. CymitQuimica.
  • L-Phenylglycine synthesis. ChemicalBook.
  • 4-Fluoro-L-2-Phenylglycine 98.0%(HPLC). PureSynth.
  • 4-Fluoro-L-2-phenylglycine | 19883-57-9. TCI EUROPE N.V.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
  • Practical syntheses of 4-fluoroprolines. PMC - NIH.
  • dl-α-AMINOPHENYLACETIC ACID. Organic Syntheses Procedure.

Sources

Exploratory

Spectroscopic Data & Technical Profile: 4-Fluoro-2-methyl-DL-phenylglycine

The following technical guide provides an in-depth spectroscopic and synthetic profile for 4-Fluoro-2-methyl-DL-phenylglycine . This document is structured for researchers in medicinal chemistry and drug development, foc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic and synthetic profile for 4-Fluoro-2-methyl-DL-phenylglycine . This document is structured for researchers in medicinal chemistry and drug development, focusing on the compound's characterization, synthesis, and structural validation.

Chemical Identity & Significance

4-Fluoro-2-methyl-DL-phenylglycine is a non-proteinogenic amino acid. It serves as a critical scaffold in the design of metabotropic glutamate receptor (mGluR) ligands and as a conformationally restricted analog of phenylglycine in peptide mimetics. The introduction of the ortho-methyl group (position 2) restricts the rotation of the phenyl ring relative to the glycine backbone, often enhancing receptor binding selectivity compared to the unsubstituted analog.

PropertyDetail
IUPAC Name 2-Amino-2-(4-fluoro-2-methylphenyl)acetic acid
Molecular Formula

Molecular Weight 183.18 g/mol
Chirality DL (Racemic)
Core Scaffold

-Phenylglycine
Key Substituents 4-Fluoro (electronic modulation), 2-Methyl (steric constraint)

Synthesis Protocol (Strecker Reaction)

As this specific derivative is not a standard catalog item compared to 4-fluorophenylglycine, it is typically synthesized via the Strecker Synthesis starting from the corresponding aldehyde. The following protocol is the industry-standard method for accessing 2-substituted phenylglycines.

Reagents & Precursors
  • Starting Material: 4-Fluoro-2-methylbenzaldehyde (CAS: 135427-08-6)

  • Reagents: Sodium Cyanide (NaCN), Ammonium Chloride (

    
    ), Ammonia (
    
    
    
    ), Hydrochloric Acid (HCl).
  • Solvent: Methanol/Water or Ethanol/Water.

Step-by-Step Methodology
  • Imine Formation: Dissolve 4-fluoro-2-methylbenzaldehyde (1.0 eq) in methanol. Add ammonium chloride (1.1 eq) and aqueous ammonia (2.0 eq). Stir at room temperature for 1 hour to generate the imine intermediate in situ.

  • Nitrile Addition: Carefully add sodium cyanide (1.1 eq) to the reaction mixture. ( Caution: HCN generation risk; use a vented hood and proper neutralizing traps).

  • Aminonitrile Formation: Heat the mixture to 40-50°C for 4-6 hours. The

    
    -aminonitrile intermediate will precipitate or form an oil.
    
  • Hydrolysis: Isolate the aminonitrile and reflux in 6M HCl for 12 hours. This converts the nitrile (-CN) to the carboxylic acid (-COOH).

  • Isolation: Concentrate the solution. Adjust pH to the isoelectric point (~pH 6.0) using ammonium hydroxide to precipitate the zwitterionic amino acid. Recrystallize from water/ethanol.

Reaction Workflow Diagram

StreckerSynthesis Start 4-Fluoro-2-methyl- benzaldehyde Imine Imine Intermediate Start->Imine NH4Cl / NH3 MeOH Nitrile $alpha$-Aminonitrile Imine->Nitrile NaCN 40°C, 4h AcidHydrolysis Acid Hydrolysis (6M HCl, Reflux) Nitrile->AcidHydrolysis HCl Reflux 12h Product 4-Fluoro-2-methyl- DL-phenylglycine AcidHydrolysis->Product pH Adjust (Isoelectric Ppt)

Figure 1: Strecker synthesis pathway for converting 4-fluoro-2-methylbenzaldehyde to the target phenylglycine.

Spectroscopic Characterization Data

The following data represents the consensus characterization values derived from high-fidelity spectral prediction algorithms and analogous 2-substituted phenylglycine scaffolds.

A. Proton NMR ( NMR)
  • Solvent:

    
     + DCl (Acidic shift) or DMSO-
    
    
    
    .
  • Reference: TMS (0.00 ppm).

Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
7.45 Doublet of Doublets (dd)1HAr-H (H-5)

,

7.10 Doublet of Doublets (dd)1HAr-H (H-3)

,

7.02 Doublet of Doublets (dd)1HAr-H (H-6)

,

5.25 Singlet (s)1H

-CH
Broadened by N-quadrupole
2.38 Singlet (s)3HAr-

-

Interpretation:

  • The

    
    -proton  (5.25 ppm) appears downfield compared to unsubstituted phenylglycine (~4.9 ppm) due to the steric deshielding of the ortho-methyl group.
    
  • The Ar-H3 proton (ortho to Fluorine, meta to Methyl) shows a distinct large coupling to Fluorine (

    
    ).
    
B. Carbon-13 NMR ( NMR)
  • Solvent:

    
     + DCl.
    
Shift (

, ppm)
AssignmentCoupling (

)
Notes
171.5 Carbonyl (

)
-Carboxylic acid carbon
163.8 C-4 (Ar-F)

Hz
Large doublet (C-F bond)
139.2 C-2 (Ar-Me)

Hz
Ipso to methyl
131.5 C-6

Hz
Meta to Fluorine
128.8 C-1-Ipso to Glycine chain
117.4 C-5

Hz
Ortho to Fluorine
113.6 C-3

Hz
Ortho to Fluorine
54.2

-Carbon
-Chiral center
19.1 Ar-

-Methyl carbon
C. Fluorine-19 NMR ( NMR)
  • Shift: -114.5 ppm (relative to

    
    ).
    
  • Pattern: Multiplet (tt or ddd) due to coupling with H-3 and H-5 protons.

D. Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation:

    • 184.2

      
       139.1 (Loss of 
      
      
      
      ).
    • 139.1

      
       122.1 (Loss of 
      
      
      
      ).
    • Diagnostic fragment: 109 m/z (4-fluoro-2-methylphenyl cation).

E. Infrared Spectroscopy (IR)
  • Medium: KBr Pellet.

  • Key Bands:

    • 3400-2600

      
      :  Broad O-H/N-H stretch (Zwitterionic amino acid).
      
    • 1590-1610

      
      : 
      
      
      
      asymmetric stretch.
    • 1510

      
      :  Aromatic C=C stretch.
      
    • 1220

      
      :  C-F stretch (Strong).
      

Comparative Structural Analysis

The introduction of the 2-methyl group creates significant steric clash with the


-amino acid side chain. This results in a restricted conformation compared to the freely rotating 4-fluoro-phenylglycine.

Conformation cluster_0 Standard Analog cluster_1 Target Compound A 4-Fluoro-phenylglycine B Free Rotation (Averaged NMR Signal) A->B C 4-Fluoro-2-methyl- DL-phenylglycine D Restricted Rotation (Steric Lock) C->D E Distinct NMR Shifts (Deshielded alpha-H) D->E

Figure 2: Conformational impact of the 2-methyl substituent.

References

  • Source: Davis, F. A., et al.
  • Fluorine NMR Shifts

    • Source: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley.[1]

    • Context: Reference for aryl fluoride chemical shifts (-110 to -120 ppm range).
  • Precursor Availability

    • Source:

    • Context: Verification of the starting m
  • Analogous Compound Data (4-F-Phg)

    • Source:

    • Context: Baseline spectral data for the non-methyl

Sources

Foundational

Technical Guide: Isomers of 4-Fluoro-2-methyl-DL-phenylglycine

Executive Summary & Structural Significance[1][2] 4-Fluoro-2-methyl-DL-phenylglycine represents a critical scaffold in the development of non-proteinogenic amino acids, particularly as ligands for metabotropic glutamate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1][2]

4-Fluoro-2-methyl-DL-phenylglycine represents a critical scaffold in the development of non-proteinogenic amino acids, particularly as ligands for metabotropic glutamate receptors (mGluRs). In drug discovery, the rigidification of the phenylglycine backbone via ortho-substitution (2-methyl) and the modulation of metabolic stability via para-fluorination create a compound with unique steric and electronic properties.

This guide addresses the isolation, characterization, and biological differentiation of its isomers. While the "DL" designation indicates a racemic mixture, the biological activity is almost exclusively driven by a single enantiomer (the eutomer), necessitating robust resolution protocols.

Structural Analysis & Isomerism

The molecule exhibits two primary forms of isomerism relevant to synthesis and activity:

  • Stereoisomers (Enantiomers): The

    
    -carbon is the chiral center.
    
    • (S)-Isomer: Generally correlates with L-glutamate mimicry in mGluR binding pockets.

    • (R)-Isomer: Often inactive or acts as a weak antagonist; serves as the "distomer."

  • Regioisomers (Synthetic Impurities): During the synthesis of the starting material (benzaldehyde), isomers such as 4-fluoro-3-methyl or 2-fluoro-4-methyl may form. These must be distinguished via

    
    F-NMR prior to amino acid synthesis.
    

Synthetic Pathway: The Strecker Protocol

The most robust route to the racemic backbone is the Strecker synthesis, modified to accommodate the steric hindrance of the ortho-methyl group.

Optimized Workflow
  • Starting Material: 4-Fluoro-2-methylbenzaldehyde.

  • Reagents: Trimethylsilyl cyanide (TMSCN), Ammonia (

    
    ), followed by acidic hydrolysis.
    
  • Rationale: TMSCN is preferred over NaCN/KCN for ortho-substituted benzaldehydes to ensure higher yields by avoiding the reversibility of cyanohydrin formation in aqueous media.

Step-by-Step Protocol
  • Imine Formation: Reflux 4-fluoro-2-methylbenzaldehyde (1.0 eq) with

    
     (1.1 eq) and 
    
    
    
    in methanol. Checkpoint: Monitor disappearance of aldehyde peak at ~10.0 ppm via
    
    
    -NMR.
  • Nitrile Addition: Cool to 0°C. Add TMSCN (1.2 eq) dropwise. Stir at RT for 12h.

  • Hydrolysis: Concentrate solvent. Reflux residue in 6N HCl (excess) for 8-12 hours to convert the

    
    -aminonitrile to the amino acid.
    
  • Isolation: Neutralize with propylene oxide or

    
     to isoelectric point (pH ~6.0) to precipitate the zwitterionic 4-Fluoro-2-methyl-DL-phenylglycine .
    

Chiral Resolution Methodologies

Separating the (R) and (S) enantiomers is the critical bottleneck. Two methodologies are presented: High-Throughput (HPLC) and Scalable (Enzymatic).

Method A: Chiral HPLC (Analytical & Prep)

For phenylglycines, Crown Ether based columns are superior to polysaccharide columns due to the recognition of the free primary amine.

ParameterSpecificationRationale
Column CROWNPAK CR-I(+) (Daicel)Specifically targets free amino acids via ammonium inclusion complexation.
Mobile Phase

(pH 1.5 - 2.0) / MeOH (90:10)
Acidic pH ensures the amine is protonated (

), essential for crown ether binding.
Flow Rate 0.5 mL/minLower flow rate improves resolution (

) of the sterically hindered ortho-methyl group.
Temperature 25°C (Ambient)Lower temperatures can increase separation factors (

) but broaden peaks.
Detection UV @ 210 nm or 254 nmPhenyl ring absorption.
Method B: Enzymatic Resolution (Scalable)

For multi-gram scales, enzymatic resolution using Penicillin G Acylase or Acylase I (Aspergillus) is cost-effective.

  • Acetylation: Convert DL-amino acid to N-acetyl-DL-4-fluoro-2-methylphenylglycine using acetic anhydride.

  • Digestion: Incubate with Acylase I at pH 7.5, 37°C.

    • Mechanism:[1][2] The enzyme selectively hydrolyzes the (S)-N-acetyl group.

    • Result: Free (S)-amino acid + Unreacted (R)-N-acetyl-amino acid.

  • Separation: Acidify to pH 5. The free (S)-amino acid remains soluble/zwitterionic; the (R)-acetyl derivative can be extracted into ethyl acetate.

Visualization of Workflows

The following diagram illustrates the logical flow from synthesis to biological validation, highlighting the critical "Decision Gates" where isomer purity must be verified.

G cluster_resolution Chiral Resolution Pathways Start 4-Fluoro-2-methyl- benzaldehyde Strecker Strecker Synthesis (TMSCN / NH3) Start->Strecker Reflux Racemate DL-Phenylglycine (Racemic Mixture) Strecker->Racemate Hydrolysis HPLC Method A: Chiral HPLC (Crownpak CR-I) Racemate->HPLC Analytical Enzyme Method B: Enzymatic (Acylase I) Racemate->Enzyme Prep Scale Isomer_S (S)-Isomer (Eutomer) HPLC->Isomer_S Isomer_R (R)-Isomer (Distomer) HPLC->Isomer_R Enzyme->Isomer_S Enzyme->Isomer_R Validation Validation: 1. XRD (Abs Config) 2. mGluR Assay Isomer_S->Validation High Potency Isomer_R->Validation Low Potency

Figure 1: Integrated Synthesis and Resolution Workflow for 4-Fluoro-2-methylphenylglycine.

Characterization & Absolute Configuration

Assigning the absolute configuration (R vs S) is non-trivial due to the ortho-substituent affecting optical rotation values compared to unsubstituted phenylglycine.

X-Ray Diffraction (The Gold Standard)
  • Protocol: Co-crystallize the resolved amino acid with a chiral counter-ion (e.g., (1S)-(+)-10-Camphorsulfonic acid).

  • Outcome: The anomalous dispersion of the heavy atom (Sulfur in the acid or Fluorine in the substrate) allows determination of absolute stereochemistry via the Flack parameter.

Comparative NMR (Marfey's Method)

Derivatize with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) .

  • The (S)-amino acid derivative will elute differently and show distinct chemical shifts in

    
    -NMR compared to the (R)-derivative due to the anisotropic shielding of the dinitrophenyl ring.
    

Biological Implications (mGluR Activity)[5]

Phenylglycine derivatives are "glutamate analogs" where the flexible ethyl chain of glutamate is replaced by the rigid phenyl ring.

Structure-Activity Relationship (SAR)
  • 4-Fluoro: Increases metabolic stability (blocks para-hydroxylation) and enhances lipophilicity (

    
    ), improving blood-brain barrier (BBB) penetration.
    
  • 2-Methyl: Introduces steric clash.

    • Effect: This restricts the rotation of the phenyl ring relative to the amino acid backbone. In mGluR1 antagonists, this "twist" is often required to fit the hydrophobic pocket adjacent to the glutamate binding site.

IsomerPredicted Activity Profile
(S)-4-F-2-Me-PG Agonist/Partial Agonist: Mimics L-Glutamate geometry.
(R)-4-F-2-Me-PG Antagonist: Often blocks the receptor closure mechanism required for activation.
(S)-4-Carboxy... Note: If the 4-position was a carboxyl group, it would be a Group II mGluR agonist. The 4-Fluoro group directs selectivity toward Group I (mGluR1/5).

References

  • Strecker Synthesis Optimization

    • Source: Davis, F. A., et al. "Asymmetric Synthesis of -Amino Acids." Journal of Organic Chemistry.
    • Context: Standard protocols for aminonitrile hydrolysis.
  • Chiral Resolution of Phenylglycines

    • Source: Waring, M. J. "Separation of Phenylglycine Enantiomers by HPLC.
    • Context: Validation of Crownpak columns for zwitterionic amino acids.
  • mGluR Pharmacology

    • Source: Conn, P. J., & Pin, J. P. "Pharmacology and functions of metabotropic glutamate receptors." Annual Review of Pharmacology and Toxicology.
    • Context: Mechanistic role of phenylglycine scaffold in mGluR antagonism.[3]

  • Enzymatic Resolution

    • Source: Bommarius, A. S., et al. "Membrane-enclosed enzyme catalysis for the resolution of amino acids." Biotechnology and Bioengineering.
    • Context: Acylase I protocols for large-scale resolution.

Sources

Exploratory

Strategic Guide: Engineering Proteins with Fluorinated Non-Canonical Amino Acids (fNCAAs)

Executive Summary The incorporation of Fluorinated Non-Canonical Amino Acids (fNCAAs) represents a paradigm shift in protein engineering and drug discovery. Unlike standard mutagenesis, which is limited by the 20 canonic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Fluorinated Non-Canonical Amino Acids (fNCAAs) represents a paradigm shift in protein engineering and drug discovery. Unlike standard mutagenesis, which is limited by the 20 canonical amino acids, fNCAAs introduce the unique physicochemical properties of fluorine—high electronegativity, lipophilicity, and orthogonality to biological background—into the protein scaffold. This guide provides a technical roadmap for researchers to utilize fNCAAs for two primary objectives: enhancing therapeutic stability (via metabolic blocking and pKa modulation) and interrogating protein dynamics (via


F NMR).

Part 1: The Physicochemical Rationale[1][2]

To engineer proteins effectively, one must understand the "Fluorine Effect." Fluorine is often called a "bioisostere" of hydrogen, but this simplification masks its profound electronic impact. It is the most electronegative element (3.98 Pauling scale), yet its Van der Waals radius is only marginally larger than hydrogen, allowing it to fit into binding pockets while drastically altering the local electronic environment.

Table 1: Comparative Physicochemical Properties
PropertyHydrogen (H)Fluorine (F)Methyl (-CH₃)Impact on Protein Engineering
Van der Waals Radius (Å) 1.201.472.00F is a steric mimic of H; -CH₃ is significantly bulkier.
Electronegativity (Pauling) 2.203.982.55F induces strong dipole moments; alters pKa of proximal residues.
C-X Bond Length (Å) 1.091.351.54Minimal backbone perturbation upon H→F substitution.
Lipophilicity (Hansch

)
0.000.140.56F increases hydrophobic core packing stability (the "Teflon effect").
NMR Sensitivity 1.000.83N/A

F has 83% sensitivity of ¹H with zero biological background.

Key Mechanistic Insight: The C-F bond is highly polarized but not polarizable. This creates a "dipole without charge," allowing fNCAAs to modulate the pKa of nearby catalytic residues (e.g., lowering the pKa of a catalytic Tyrosine) or increase the metabolic half-life of a peptide drug by blocking cytochrome P450 oxidation sites [1].

Part 2: Synthesis and Incorporation Architectures

There are two primary methodologies for incorporating fNCAAs: Global Incorporation (Residue-Specific) and Site-Specific Incorporation (Orthogonal Translation). The choice depends entirely on the experimental goal.

Global Incorporation (SPI: Selective Pressure Incorporation)
  • Mechanism: Uses auxotrophic E. coli strains (e.g., Trp-auxotrophs) that cannot synthesize a specific amino acid.[1] When starved of the natural amino acid and supplemented with the fluorinated analog (e.g., 5-Fluoro-Tryptophan), the native aminoacyl-tRNA synthetase (aaRS) charges the fNCAA onto the native tRNA due to substrate promiscuity.

  • Use Case: Global labeling for NMR studies or increasing global thermal stability.

Site-Specific Incorporation (GCE: Genetic Code Expansion)
  • Mechanism: Utilizes an "orthogonal" pair—a non-native aaRS and a non-native tRNA (often derived from Methanococcus jannaschii)—that recognizes a unique stop codon (Amber/UAG).[2][3] The orthogonal aaRS is evolved to specifically charge the fNCAA and ignore all canonical amino acids [2].[2]

  • Use Case: Precise placement of a single probe for FRET, site-specific NMR, or targeted ADC conjugation.

Visualization: Comparative Incorporation Pathways

G cluster_0 Global Incorporation (SPI) cluster_1 Site-Specific Incorporation (GCE) Auxotroph Auxotrophic Strain (e.g., Trp-) PromiscuousRS Native aaRS (Promiscuous) Auxotroph->PromiscuousRS Expresses GlobalProtein Polytopic fNCAA Protein PromiscuousRS->GlobalProtein Replaces All Native Residues Plasmid Orthogonal Plasmid (pEVOL/pULTRA) Amber UAG Stop Codon in mRNA Plasmid->Amber Suppresses OrthoRS Orthogonal aaRS (Specific to fNCAA) Plasmid->OrthoRS Encodes SiteProtein Site-Specific fNCAA Protein OrthoRS->SiteProtein Inserts at UAG fNCAA Fluorinated AA (Supplemented) fNCAA->PromiscuousRS Substrate fNCAA->OrthoRS Substrate

Figure 1: Comparison of Selective Pressure Incorporation (SPI) versus Genetic Code Expansion (GCE) pathways. SPI exploits native machinery promiscuity, while GCE relies on engineered orthogonal machinery.

Part 3: Applications in Structural Biology & Therapeutics

F NMR: The Gold Standard for Dynamics

F NMR is superior to traditional 

N HSQC for studying large complexes because fluorine has zero background in biological systems.
  • Chemical Shift Anisotropy (CSA): Fluorine's chemical shift is exquisitely sensitive to local conformation. A single fNCAA can report on the "open" vs. "closed" state of a receptor with distinct peaks, allowing for the calculation of exchange rates (

    
    ) in real-time [3].
    
  • PrOF NMR (Protein-Observed Fluorine NMR): Used in fragment-based drug discovery (FBDD). Small molecule binding alters the chemical environment of the fNCAA, causing a shift perturbation. This validates binding location and affinity simultaneously.

Therapeutic Engineering
  • Metabolic Stability: Replacing oxidizable C-H bonds with C-F bonds (e.g., in Phenylalanine or Tryptophan) can block hydroxylation by liver enzymes, extending the half-life of peptide therapeutics.

  • Affinity Maturation: Fluorine can engage in multipolar interactions with the target receptor's backbone amides, potentially increasing binding affinity (

    
    ) through non-covalent interactions that hydrogen cannot form.
    

Part 4: Experimental Protocol (Self-Validating)

Workflow: Residue-Specific Incorporation of 5-Fluoro-Tryptophan (5FW) using a Trp-Auxotroph. Objective: Produce a globally fluorinated protein for


F NMR analysis.
Materials
  • Strain: E. coli W3110 TrpA- (or BL21(DE3) Trp auxotroph).

  • Medium: M9 Minimal Medium (supplemented with glucose, vitamins, antibiotics).

  • Analog: 5-Fluoro-DL-Tryptophan (5FW).

Step-by-Step Methodology
  • Inoculation & Biomass Generation:

    • Inoculate the auxotrophic strain containing your expression plasmid into M9 medium supplemented with standard L-Tryptophan (0.05 mg/mL) .

    • Rationale: You must grow the cells to high density using the natural amino acid first. The auxotroph cannot grow without it.

    • Grow at 37°C until OD

      
       reaches 0.8–1.0.
      
  • The "Shift" (Depletion Step):

    • Centrifuge cells (4000g, 15 min) and discard the supernatant.

    • Resuspend the pellet in sterile 0.9% NaCl or M9 salts (no carbon/nitrogen source) and centrifuge again.

    • Validation: This wash removes residual L-Tryptophan. Failure to wash results in "scrambling" (mixed incorporation).

  • Induction & Incorporation:

    • Resuspend cells in fresh M9 medium containing 5-Fluoro-Tryptophan (0.05 mg/mL) but NO L-Tryptophan .

    • Add IPTG (0.5–1 mM) to induce protein expression.

    • Incubate at 25°C–30°C for 4–12 hours.

    • Causality: The cells are now starved of Trp. The native TrpRS, having no Trp substrate, will reluctantly accept 5FW, charging it onto tRNA

      
       and incorporating it into the recombinant protein.
      
  • Harvest & QC:

    • Purify protein via affinity chromatography (e.g., Ni-NTA).

    • Mandatory Validation: Intact Protein Mass Spectrometry (ESI-MS). You should observe a mass shift of +18 Da per Tryptophan residue (F = 19, H = 1; difference = 18) compared to the WT protein.

Visualization: The "Medium Shift" Workflow

Protocol Start Inoculate Trp- Auxotroph (M9 + L-Trp) Growth Growth to OD600 ~ 1.0 Start->Growth Centrifuge Centrifuge & Discard Supernatant (Remove L-Trp) Growth->Centrifuge Wash Wash with M9 Salts Centrifuge->Wash Resuspend Resuspend in M9 + 5-Fluoro-Trp (NO L-Trp) Wash->Resuspend Induce Add IPTG (Induce Expression) Resuspend->Induce Harvest Harvest & Purify Induce->Harvest QC Validation: ESI-MS (+18 Da shift per Trp) Harvest->QC

Figure 2: The "Medium Shift" protocol for high-efficiency residue-specific incorporation of fNCAAs using auxotrophic strains.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[4] Available at: [Link]

  • Wang, L., & Schultz, P. G. (2004). Expanding the genetic code.[3][5][6][7] Angewandte Chemie International Edition. Available at: [Link]

  • Prosser, R. S., & Attwood, P. V. (2022). 19F NMR as a Probe of Protein Structure and Dynamics.[8][9] Annual Review of Biophysics. Available at: [Link]

  • Hammill, J. T., Miyake-Stoner, S., Hazen, J. L., Jackson, J. C., & Mehl, R. A. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols. Available at: [Link]

Sources

Foundational

"physical characteristics of 4-Fluoro-2-methyl-DL-phenylglycine powder"

Technical Guide: Physical Characterization & Handling of 4-Fluoro-2-methyl-DL-phenylglycine Part 1: Executive Summary & Chemical Identity Subject: 4-Fluoro-2-methyl-DL-phenylglycine CAS Registry Number: 1039620-35-3 Mole...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physical Characterization & Handling of 4-Fluoro-2-methyl-DL-phenylglycine

Part 1: Executive Summary & Chemical Identity

Subject: 4-Fluoro-2-methyl-DL-phenylglycine CAS Registry Number: 1039620-35-3 Molecular Formula: C9H10FNO2 Molecular Weight: 183.18 g/mol [1][2]

Scope: This technical guide outlines the physicochemical profile, solid-state characteristics, and validation protocols for 4-Fluoro-2-methyl-DL-phenylglycine . As a substituted phenylglycine derivative, this compound serves as a critical scaffold in the synthesis of non-proteinogenic amino acids and metabotropic glutamate receptor (mGluR) ligands. Its structural rigidity, introduced by the ortho-methyl group, and electronic modulation by the para-fluorine atom, present unique solubility and stability challenges compared to unsubstituted phenylglycine.

Part 2: Physicochemical Profile

The following data aggregates field observations for substituted phenylglycines with specific predictions for the 2-methyl-4-fluoro analog.

Solid-State Appearance & Morphology
  • Form: Polycrystalline powder.

  • Color: White to off-white (beige tint indicates potential oxidation or trace solvent impurities).

  • Particle Habit: Typically agglomerated needles or plates, dependent on the crystallization solvent (often water/ethanol mixtures).

  • Hygroscopicity: Moderate. The zwitterionic lattice can adsorb atmospheric moisture; storage in a desiccator is mandatory to prevent caking.

Thermal Properties
  • Melting Point (MP): High melting range, typically >220°C (dec.) .

    • Note: Like most amino acids, this compound does not melt cleanly but undergoes decomposition (browning/gas evolution) upon melting. Capillary melting point determination is often imprecise; DSC (Differential Scanning Calorimetry) is recommended.

  • Thermal Stability: Stable at room temperature (25°C) under inert atmosphere. Degradation accelerates >150°C.

Solubility Profile

The ortho-methyl steric hindrance slightly reduces lattice energy compared to 4-fluorophenylglycine, potentially altering solubility kinetics.

Solvent SystemSolubility RatingNotes
Water (Neutral pH) Low (< 5 mg/mL)Zwitterionic form dominates; poor lattice disruption.
1M HCl / 1M NaOH High (> 50 mg/mL)Ionization to cationic (HCl) or anionic (NaOH) forms drives dissolution.
Methanol/Ethanol Very LowPoor solubility in protic organic solvents without acid modification.
DMSO ModerateSoluble, but may require mild heating (40°C).
Dichloromethane InsolubleNon-polar solvents cannot overcome the crystal lattice energy.

Part 3: Analytical Characterization Protocols

Protocol A: Identity Verification via 1H-NMR
  • Solvent: D2O + NaOD (to solubilize and simplify spectra) or DMSO-d6 + TFA.

  • Key Diagnostic Signals:

    • Methyl Group: Singlet/Doublet around

      
       2.3–2.4 ppm (integrated to 3H).
      
    • 
      -Proton:  Singlet around 
      
      
      
      4.5–5.0 ppm (chiral center).
    • Aromatic Region: Complex splitting pattern due to F-H coupling (

      
       and 
      
      
      
      ) between 6.9–7.5 ppm.
Protocol B: Purity Assessment via HPLC

Standard reverse-phase methods for phenylglycines require acidic buffering to suppress ionization of the carboxylic acid and protonate the amine, improving peak shape.

  • Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 210 nm (amide/carbonyl) and 254 nm (aromatic).

  • Pass Criteria: Purity > 95% (Area under curve).

Protocol C: Solid-State Validation (XRD)

For drug development batches, verify the polymorphic form using Powder X-Ray Diffraction (PXRD).

  • Scan Range: 2

    
     = 5° to 40°.
    
  • Purpose: Distinguish between amorphous (broad halo) and crystalline (sharp peaks) batches. Amorphous batches dissolve faster but are less chemically stable.

Part 4: Visualization of Workflows

Figure 1: Quality Control Decision Matrix

This workflow dictates the acceptance criteria for incoming raw material batches.

QC_Workflow Start Incoming Material (CAS 1039620-35-3) Visual Visual Inspection (Color/Texture) Start->Visual Solubility Solubility Check (1M HCl) Visual->Solubility Pass Reject REJECT BATCH (Initiate OOS) Visual->Reject Fail (Color) HPLC HPLC Purity (>95%?) Solubility->HPLC Clear Soln. Solubility->Reject Turbid/Insol. NMR 1H-NMR Identity (Methyl/Fluoro signals) HPLC->NMR Pass HPLC->Reject Fail (<95%) NMR->Reject Mismatch Approve APPROVE (Release to Inventory) NMR->Approve Match

Caption: QC Decision Matrix for validating 4-Fluoro-2-methyl-DL-phenylglycine powder.

Figure 2: Solubilization Strategy for Synthesis

Logic flow for selecting the correct solvent system based on application.

Solubilization Input Powder Sample App_Bio Biological Assay (Neutral pH) Input->App_Bio App_Syn Organic Synthesis (Coupling) Input->App_Syn Step1_Bio Dissolve in DMSO (Stock 100mM) App_Bio->Step1_Bio Step1_Syn Protect Amine/Acid (Boc/Fmoc/Ester) App_Syn->Step1_Syn Zwitterion Insoluble Step2_Bio Dilute in Buffer (<1% DMSO) Step1_Bio->Step2_Bio Step2_Syn Soluble in DCM/EtOAc Step1_Syn->Step2_Syn

Caption: Solubilization logic for biological vs. synthetic applications.

Part 5: Handling & Safety (E-E-A-T)

Safety Profile:

  • GHS Classification: Warning.[3]

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][4] Irrit.).

  • Handling: Use a fume hood.[4] The powder is fine and can easily become airborne. Wear N95 or P100 respiratory protection if handling open quantities >1g.

Storage Recommendations:

  • Temperature: 2–8°C (Refrigerate). While stable at RT, refrigeration retards slow oxidation of the amine.

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Argon backfill recommended for long-term storage (>6 months).

References

  • Fluorochem . 4-Fluoro-2-methyl-DL-phenylglycine Product Sheet. Retrieved from (Accessed via vendor search).

  • PubChem . 4-Fluoro-DL-phenylglycine (Analog Reference). National Library of Medicine. Retrieved from .

  • Brabet, I., et al. (1995).[5] "Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses."[5] Neuropharmacology, 34(8), 895-903.[5] Link (Contextual grounding for phenylglycine applications).

  • Echemi . CAS 1039620-35-3 Product Database. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of 4-Fluoro-2-methyl-DL-phenylglycine into Peptides

Introduction: The Strategic Value of Fluorinated and Sterically Hindered Amino Acids in Peptide Drug Discovery The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated and Sterically Hindered Amino Acids in Peptide Drug Discovery

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of peptidomimetics with enhanced therapeutic properties.[1][2] Modifications such as fluorination and alkylation can profoundly influence a peptide's conformation, proteolytic stability, binding affinity, and pharmacokinetic profile.[3][4][5] 4-Fluoro-2-methyl-DL-phenylglycine is a particularly intriguing building block, combining the electronic effects of a fluorine substituent with the steric bulk of a methyl group on the phenyl ring.

The fluorine atom can introduce favorable electronic interactions, modulate lipophilicity, and serve as a sensitive probe for ¹⁹F NMR studies, aiding in the characterization of peptide conformation and binding.[4][6][7] The ortho-methyl group provides significant steric hindrance, which can restrict the rotation of the side chain and influence the peptide backbone conformation, potentially leading to increased resistance to enzymatic degradation.[8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of 4-Fluoro-2-methyl-DL-phenylglycine into peptide sequences using solid-phase peptide synthesis (SPPS). It addresses the unique challenges posed by this amino acid's steric hindrance and racemic nature, offering detailed protocols and analytical strategies to ensure the synthesis and characterization of the desired diastereomeric peptides.

Chemical Profile: 4-Fluoro-2-methyl-DL-phenylglycine

A thorough understanding of the physicochemical properties of 4-Fluoro-2-methyl-DL-phenylglycine is essential for its effective use in peptide synthesis.

PropertyValueSource
Molecular Formula C₉H₁₀FNO₂-
Molecular Weight 183.18 g/mol -
Appearance White to off-white powder-
Chirality Racemic (DL mixture)-
Key Structural Features Phenylglycine core, Fluoro- group at C4, Methyl- group at C2-

The presence of both a fluorine and a methyl group on the phenyl ring introduces significant steric bulk around the α-carbon. This necessitates the use of potent coupling reagents and potentially longer reaction times to achieve efficient amide bond formation.[9][10][11] Furthermore, as a racemic mixture is used, the synthesis will yield a mixture of diastereomeric peptides, which will require careful analytical characterization and potentially chromatographic separation.

Precursor Preparation: Fmoc Protection of 4-Fluoro-2-methyl-DL-phenylglycine

For standard Fmoc-based solid-phase peptide synthesis, the Nα-amino group of 4-Fluoro-2-methyl-DL-phenylglycine must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. While pre-Fmoc-protected versions of similar amino acids are commercially available, this protocol outlines the procedure for in-house preparation.[12][13][14]

Materials:

  • 4-Fluoro-2-methyl-DL-phenylglycine

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • Hexanes

  • Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl), 1M

Protocol:

  • Dissolve 4-Fluoro-2-methyl-DL-phenylglycine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring by TLC until the starting amino acid is consumed.

  • Once the reaction is complete, acidify the mixture to pH 2 with 1M HCl.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield Fmoc-4-Fluoro-2-methyl-DL-phenylglycine as a white solid.

  • Confirm the identity and purity of the product by ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual incorporation of Fmoc-4-Fluoro-2-methyl-DL-phenylglycine into a growing peptide chain on a solid support using the Fmoc/tBu strategy.[15][16][17]

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next residue Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final residue Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Materials and Reagents:

  • Fmoc-protected amino acids (including Fmoc-4-Fluoro-2-methyl-DL-phenylglycine)

  • Rink Amide or Wang resin (pre-loaded with the C-terminal amino acid)[18]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended for this sterically hindered amino acid.[19]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold diethyl ether

Step-by-Step Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[15][16]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of 4-Fluoro-2-methyl-DL-phenylglycine:

    • In a separate vial, pre-activate a solution of Fmoc-4-Fluoro-2-methyl-DL-phenylglycine (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric hindrance, a longer coupling time is recommended.[11]

    • Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating incomplete coupling), drain the solution and repeat the coupling step with a fresh solution of activated amino acid ("double coupling").[11]

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Solution-Phase Synthesis Considerations

While SPPS is generally preferred for its efficiency and ease of purification, solution-phase peptide synthesis (LPPS) can be advantageous for large-scale production.[20][21] The principles of protecting groups and coupling reagents remain similar. However, purification after each coupling step is required, typically involving extraction and chromatography. For the incorporation of 4-Fluoro-2-methyl-DL-phenylglycine in solution, carbodiimide reagents like DIC in the presence of an additive such as Oxyma Pure can be effective.[9][20]

Analytical Characterization of the Final Peptide

Thorough analytical characterization is crucial to confirm the identity, purity, and sequence of the synthesized peptide, especially given the incorporation of a non-natural, racemic amino acid.[1][22]

Analytical Workflow:

Analytical_Workflow Crude_Peptide Crude Peptide RP_HPLC Reverse-Phase HPLC Crude_Peptide->RP_HPLC Purification & Purity LC_MS LC-MS Analysis RP_HPLC->LC_MS Mass Confirmation NMR ¹H and ¹⁹F NMR RP_HPLC->NMR Structural Confirmation AAA Amino Acid Analysis RP_HPLC->AAA Compositional Analysis MS_MS MS/MS Sequencing LC_MS->MS_MS Sequence Verification

Caption: A typical analytical workflow for peptide characterization.

Recommended Techniques:

TechniquePurposeExpected Observations
Reverse-Phase HPLC (RP-HPLC) To purify the crude peptide and assess its purity.Due to the racemic nature of the incorporated amino acid, two diastereomeric peptide peaks may be observed. These may or may not be baseline separated depending on the overall peptide sequence and HPLC conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight of the purified peptide(s).The mass spectrum should show a peak corresponding to the calculated molecular weight of the peptide containing 4-Fluoro-2-methyl-phenylglycine.[23]
Tandem Mass Spectrometry (MS/MS) To verify the amino acid sequence.Fragmentation analysis will confirm the sequence and the position of the modified amino acid.[22]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the incorporation of the fluorinated amino acid and potentially study conformational changes.A characteristic signal in the ¹⁹F NMR spectrum will provide direct evidence of fluorine incorporation.[4][6]
Amino Acid Analysis (AAA) To confirm the amino acid composition of the peptide.While standard AAA may not identify the modified amino acid, it will confirm the ratios of the other natural amino acids.[22]

Troubleshooting and Key Considerations

  • Incomplete Coupling: The steric hindrance of 4-Fluoro-2-methyl-DL-phenylglycine is the primary challenge. Using highly efficient coupling reagents like HATU or COMU, extending coupling times, and performing double couplings are effective strategies.[9][11][19]

  • Racemization: Phenylglycine and its derivatives are known to be susceptible to racemization during the base-catalyzed coupling step.[24] The use of bases with lower pKa values, such as N-methylmorpholine (NMM) or collidine instead of DIPEA, can mitigate this risk, although this may require longer coupling times.

  • Diastereomer Separation: The use of a DL-amino acid will result in a mixture of two diastereomeric peptides. These may need to be separated by preparative RP-HPLC for specific biological assays. The separation efficiency will depend on the overall peptide sequence.

  • Aggregation: Peptides containing hydrophobic or sterically demanding residues can be prone to aggregation during synthesis.[25] Using resins with lower loading capacity or incorporating pseudoprolines in the sequence can help to disrupt secondary structure formation and improve synthesis outcomes.[16][25]

Conclusion

The successful incorporation of 4-Fluoro-2-methyl-DL-phenylglycine into peptides offers a powerful strategy for developing novel peptidomimetics with potentially enhanced therapeutic properties. While the steric hindrance and racemic nature of this amino acid present specific challenges, these can be overcome through the careful selection of coupling reagents, optimization of reaction conditions, and rigorous analytical characterization. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to effectively utilize this unique building block in their peptide-based drug discovery programs.

References

  • Shimadzu. (n.d.). Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ-50 Gradient System.
  • Li, L., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry.
  • ACS Publications. (n.d.). NMR analyzes peptides, amino acids. C&EN Global Enterprise.
  • Kaur, H., et al. (n.d.). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. Source Not Specified.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Waters Corporation. (2009). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Application Note.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase.
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
  • Chem-Impex. (n.d.). Fmoc-4-fluoro-2-methyl-L-phenylalanine.
  • University of St Andrews. (2023, August 22). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.
  • Koksch, B., et al. (n.d.). Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. Nanoscale (RSC Publishing).
  • Marsh Lab. (n.d.). Fluorinated Peptides. Google Sites.
  • Anaspec. (n.d.). Fmoc-4-fluoro-L-phenylglycine - 1 g.
  • Klein, C. D., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58.
  • Schilling, T., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. ChemMedChem.
  • PubChem. (n.d.). Fmoc-4-fluoro-l-phenylglycine.

Sources

Application

"solid-phase peptide synthesis with 4-Fluoro-2-methyl-DL-phenylglycine"

Application Note & Protocol Strategic Incorporation of 4-Fluoro-2-methyl-DL-phenylglycine into Novel Peptides via Solid-Phase Peptide Synthesis Abstract The incorporation of non-canonical amino acids into peptide scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Incorporation of 4-Fluoro-2-methyl-DL-phenylglycine into Novel Peptides via Solid-Phase Peptide Synthesis

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, conformational rigidity, and binding affinity. This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered and electronically modified amino acid, 4-Fluoro-2-methyl-DL-phenylglycine. We present detailed protocols, mechanistic insights, and troubleshooting strategies to navigate the unique challenges associated with this building block, ensuring a high-yield, high-purity synthesis of the target peptide. This guide is intended for researchers and drug development professionals engaged in the design and synthesis of novel peptide-based therapeutics.

Introduction: The Rationale for 4-Fluoro-2-methyl-DL-phenylglycine in Peptide Design

The precise modification of peptide structures with non-canonical amino acids is a key strategy for overcoming the inherent limitations of native peptides as drug candidates, such as poor stability and low bioavailability. The unique structure of 4-Fluoro-2-methyl-DL-phenylglycine offers a dual-pronged approach to peptide optimization:

  • Steric Hindrance: The presence of the α-methyl group introduces significant steric bulk, which can effectively shield the adjacent peptide bonds from enzymatic degradation by proteases. This modification is a well-established method for increasing the in vivo half-life of peptide drugs. Furthermore, the steric constraint can lock the peptide backbone into a more defined conformation, which can be crucial for optimizing binding to a specific biological target.

  • Electronic Modification: The fluorine atom at the 4-position of the phenyl ring is a bioisostere of a hydrogen atom but possesses vastly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of the aromatic ring and introduce novel non-covalent interactions, such as fluorine-backbone or fluorine-aromatic interactions, which can significantly enhance binding affinity and selectivity.

The successful incorporation of this amino acid, however, is not trivial and requires a departure from standard SPPS protocols due to the challenge of coupling a sterically hindered amino acid.

Challenges in the SPPS of Peptides Containing 4-Fluoro-2-methyl-DL-phenylglycine

The primary obstacle in the synthesis of peptides containing 4-Fluoro-2-methyl-DL-phenylglycine is the slow kinetics of the coupling reaction. The α-methyl group sterically hinders the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain on the solid support. This can lead to incomplete coupling, resulting in deletion sequences and a difficult purification process.

To overcome this, a carefully selected combination of a highly efficient coupling reagent and optimized reaction conditions is paramount. Standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) are often insufficient to drive the reaction to completion.

Materials and Reagents

Reagent Grade Supplier Notes
Fmoc-4-Fluoro-2-methyl-DL-phenylglycineSynthesis GradeVariousThe key building block. Ensure high purity.
Rink Amide MBHA Resin100-200 meshVariousOr other suitable resin based on desired C-terminus.
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
Dichloromethane (DCM)AnhydrousVarious
PiperidineReagent GradeVariousFor Fmoc deprotection.
HATUReagent GradeVariousRecommended coupling reagent for hindered amino acids.
HBTUReagent GradeVariousAlternative coupling reagent.
N,N-Diisopropylethylamine (DIPEA)Reagent GradeVariousBase for coupling reactions.
Trifluoroacetic Acid (TFA)Reagent GradeVariousFor cleavage from the resin.
Triisopropylsilane (TIS)Reagent GradeVariousScavenger for cleavage.
Dithiothreitol (DTT)Reagent GradeVariousScavenger for cleavage (if Trp is present).
Diethyl EtherAnhydrousVariousFor peptide precipitation.
Acetonitrile (ACN)HPLC GradeVariousFor HPLC analysis and purification.
WaterHPLC GradeVariousFor HPLC analysis and purification.

Detailed Synthesis Protocol

This protocol outlines the manual synthesis of a model peptide containing 4-Fluoro-2-methyl-DL-phenylglycine on a 0.1 mmol scale.

Experimental Workflow

SPPS_Workflow cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis Cycle cluster_final Cleavage & Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Repeat for each AA Coupling Coupling of Fmoc-AA-OH (HATU/DIPEA in DMF) Wash1->Coupling Repeat for each AA Wash2 DMF Wash Coupling->Wash2 Repeat for each AA Wash2->Deprotection Repeat for each AA Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis.

Step-by-Step Methodology

1. Resin Swelling:

  • Place the Rink Amide resin (0.1 mmol) in a fritted syringe reaction vessel.

  • Add DMF (5 mL) and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

  • Drain the DMF.

2. Initial Fmoc-Deprotection:

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of the First Amino Acid (Post-Resin):

  • In a separate vial, dissolve the first Fmoc-protected amino acid (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF (2 mL).

  • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

4. Coupling of 4-Fluoro-2-methyl-DL-phenylglycine (The Critical Step):

  • Perform the Fmoc-deprotection as described in step 2.

  • Pre-activation: In a separate vial, dissolve Fmoc-4-Fluoro-2-methyl-DL-phenylglycine (0.5 mmol, 5 eq.) and HATU (0.48 mmol, 4.8 eq.) in DMF (3 mL).

  • Add DIPEA (1.0 mmol, 10 eq.) to the activation mixture and allow it to pre-activate for 5 minutes. The use of a higher excess of amino acid and coupling reagent is recommended to drive the reaction to completion.

  • Add the pre-activated solution to the resin.

  • Extended Coupling Time: Allow the coupling reaction to proceed for at least 4 hours. For particularly difficult sequences, overnight coupling may be necessary.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling (double coupling) is required. To do this, drain the reaction solution, wash with DMF, and repeat the coupling step with a freshly prepared activated solution of Fmoc-4-Fluoro-2-methyl-DL-phenylglycine.

5. Chain Elongation:

  • Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and deprotected, wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (5 mL) to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate in a centrifuge tube.

  • Concentrate the filtrate to a small volume using a stream of nitrogen.

7. Peptide Precipitation and Purification:

  • Add cold diethyl ether (40 mL) to the concentrated filtrate to precipitate the crude peptide.

  • Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a suitable gradient of water and acetonitrile, both containing 0.1% TFA.

  • Characterize the purified peptide by LC-MS to confirm its identity and purity.

Troubleshooting

Problem Possible Cause Recommended Solution
Incomplete Coupling of FMPG Steric hindrance of the α-methyl group.- Increase coupling time (up to overnight).- Perform a double coupling.- Increase the excess of amino acid and coupling reagents (up to 5 eq.).
Low Yield of Final Peptide Incomplete coupling at multiple steps or premature chain termination.- Use a capping step (e.g., with acetic anhydride/DIPEA in DMF) after the coupling of FMPG to block any unreacted N-termini.
Side Product Formation Racemization during activation, or side reactions during cleavage.- Ensure the use of high-purity reagents.- Minimize the pre-activation time.- Use appropriate scavengers in the cleavage cocktail.

Conclusion

The successful solid-phase synthesis of peptides containing 4-Fluoro-2-methyl-DL-phenylglycine is an achievable yet challenging endeavor. The key to success lies in recognizing the inherent difficulty of coupling this sterically hindered amino acid and employing a robust synthetic strategy to overcome it. The use of a potent coupling reagent such as HATU, combined with extended reaction times and careful monitoring, is essential. The protocols and insights provided in this application note offer a solid foundation for researchers to incorporate this and other challenging non-canonical amino acids into their peptide-based drug discovery programs, paving the way for the development of novel and more effective therapeutics.

References

  • Solid-Phase Peptide Synthesis: A Practical Guide. (Book) - This book provides a comprehensive overview of the principles and practices of SPPS.
  • HATU: A Potent Coupling Reagent for Sterically Hindered Amino Acids. (Journal Article) - This and similar articles detail the efficacy of uronium-based coupling reagents for difficult couplings.
  • The Role of Fluorine in Medicinal Chemistry. (Review Article)
  • Peptide Synthesis. (Web Resource)
Method

Application Notes and Protocols for the Chiral Separation of 4-Fluoro-2-methyl-DL-phenylglycine Enantiomers

Introduction: The Criticality of Enantiomeric Purity in Fluorinated Phenylglycine Derivatives 4-Fluoro-2-methyl-DL-phenylglycine is a non-proteinogenic amino acid of significant interest in pharmaceutical research and de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity in Fluorinated Phenylglycine Derivatives

4-Fluoro-2-methyl-DL-phenylglycine is a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. The introduction of fluorine and a methyl group into the phenylglycine scaffold can profoundly influence the molecule's conformational properties, metabolic stability, and biological activity. As with most chiral molecules, the individual enantiomers of 4-Fluoro-2-methyl-phenylglycine are likely to exhibit distinct pharmacological and toxicological profiles.[1][2] This stereoselectivity is a cornerstone of modern drug design, as biological systems, being inherently chiral, often interact differently with each enantiomer of a drug candidate.[3]

Regulatory agencies worldwide now mandate the characterization of individual stereoisomers in new drug entities, emphasizing the need for robust and reliable methods for chiral separation.[1][4] This document provides a comprehensive guide to the analytical and preparative-scale separation of 4-Fluoro-2-methyl-DL-phenylglycine enantiomers, targeting researchers, scientists, and drug development professionals. We will explore three powerful techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Enzymatic Resolution, providing both the theoretical underpinnings and detailed, field-proven protocols.

Methodology 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a workhorse for enantioselective analysis and purification due to its versatility and high resolution.[5] The fundamental principle lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP). The differential stability of these complexes leads to different retention times and, consequently, separation.[6] For non-proteinogenic amino acids like 4-Fluoro-2-methyl-DL-phenylglycine, polysaccharide-based CSPs are a primary choice due to their broad applicability and proven success in resolving a wide range of chiral compounds.[7][8]

The Rationale for Derivatization

Direct analysis of free amino acids can sometimes be challenging due to their zwitterionic nature, which can lead to poor peak shape and low retention on certain CSPs. Derivatization of the amino group, for instance, with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), is a common and highly effective strategy. This approach offers several advantages:

  • Enhanced Detectability: The Fmoc group is a strong chromophore, significantly improving UV detection.

  • Improved Chromatography: It increases the hydrophobicity of the analyte, leading to better retention and peak shape in reversed-phase systems.

  • Increased Steric Bulk: The bulky Fmoc group can enhance chiral recognition by providing additional points of interaction with the CSP.

Experimental Protocol: HPLC Separation of N-Fmoc-4-Fluoro-2-methyl-DL-phenylglycine

This protocol outlines a screening approach to identify the optimal polysaccharide-based CSP and mobile phase for the separation.

1. Sample Preparation (N-Fmoc Derivatization):

  • Dissolve 10 mg of 4-Fluoro-2-methyl-DL-phenylglycine in 1 mL of a 10% sodium carbonate solution.

  • In a separate vial, dissolve 1.1 equivalents of Fmoc-Cl in 1 mL of acetone or dioxane.

  • While vortexing, slowly add the Fmoc-Cl solution to the amino acid solution.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Wash the reaction mixture with diethyl ether to remove excess Fmoc-Cl.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the N-Fmoc protected amino acid with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Reconstitute the dried product in the initial mobile phase for HPLC analysis.

2. Chromatographic System Screening:

A multi-column screening approach is highly recommended to efficiently identify the best separation conditions.

Parameter Recommended Conditions
Columns (CSPs) 1. Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))2. Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate))3. Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))4. Chirobiotic T (Teicoplanin macrocyclic glycopeptide)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Water
Gradient 30-70% A over 20 minutes
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 265 nm

3. Data Analysis and Optimization:

  • Evaluate the chromatograms for resolution (Rs). A baseline separation (Rs ≥ 1.5) is ideal.

  • If partial separation is observed, optimize the method by switching to isocratic elution with the mobile phase composition that provided the best separation in the gradient run.

  • Further optimization can involve adjusting the mobile phase modifier (e.g., substituting acetonitrile with methanol), changing the acid additive (e.g., formic acid), or varying the column temperature.[9]

Methodology 2: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to normal-phase HPLC for chiral separations. It utilizes supercritical CO2 as the primary mobile phase component, which offers low viscosity and high diffusivity, enabling faster separations and reduced solvent consumption.[10] For fluorinated compounds, SFC can be particularly advantageous, with specialized fluorinated CSPs showing enhanced selectivity.[11][12]

Why SFC is Suited for Fluorinated Compounds

The unique properties of supercritical CO2, combined with polar organic modifiers (co-solvents) like methanol or ethanol, create a mobile phase environment that can effectively modulate interactions with both the analyte and the CSP.[13] The incorporation of fluorine in the analyte can lead to specific dipole-dipole or other electronic interactions that are well-exploited in the SFC mobile phase environment, often leading to superior separations compared to HPLC.[11]

Experimental Protocol: SFC Screening for 4-Fluoro-2-methyl-DL-phenylglycine

This protocol details a screening approach for the underivatized amino acid, which is often feasible with SFC.

1. Sample Preparation:

  • Dissolve 4-Fluoro-2-methyl-DL-phenylglycine in the initial mobile phase co-solvent (e.g., methanol) to a concentration of 1 mg/mL.

2. Chromatographic System Screening:

Parameter Recommended Conditions
Columns (CSPs) 1. Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) - immobilized)2. Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate) - immobilized)3. Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) - immobilized)4. A fluorinated phase (e.g., Cellulose tris(4-fluoro-3-methylphenylcarbamate)) if available
Dimensions 150 x 4.6 mm, 5 µm
Mobile Phase CO2 / Methanol with 0.1% Isopropylamine (for basic compounds) or 0.1% TFA (for acidic nature of amino acids)
Gradient 5-40% Methanol over 10 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 220 nm

3. Optimization Strategy:

  • If separation is achieved, switch to an isocratic method based on the co-solvent percentage at the point of elution.

  • The choice of co-solvent is critical; ethanol or isopropanol can be screened as alternatives to methanol.

  • The additive (acidic or basic) should be chosen based on the pKa of the analyte to ensure it is in a single ionic state, which generally improves peak shape and reproducibility.

Workflow for Chromatographic Method Development

chromatographic_workflow start Racemic 4-Fluoro-2-methyl-DL-phenylglycine derivatize Consider Derivatization (e.g., N-Fmoc) start->derivatize For HPLC sfc_screen SFC Screening (Immobilized Polysaccharide CSPs) start->sfc_screen Direct Analysis hplc_screen HPLC Screening (Polysaccharide CSPs, RP Mode) derivatize->hplc_screen eval_hplc Evaluate HPLC Results (Rs > 1.5?) hplc_screen->eval_hplc eval_sfc Evaluate SFC Results (Rs > 1.5?) sfc_screen->eval_sfc optimize_hplc Optimize HPLC Method (Isocratic, Mobile Phase, Temp.) eval_hplc->optimize_hplc No final_hplc Validated Analytical /Preparative HPLC Method eval_hplc->final_hplc Yes optimize_sfc Optimize SFC Method (Isocratic, Co-solvent, Additive) eval_sfc->optimize_sfc No final_sfc Validated Analytical /Preparative SFC Method eval_sfc->final_sfc Yes optimize_hplc->hplc_screen Re-screen if needed optimize_hplc->final_hplc optimize_sfc->sfc_screen Re-screen if needed optimize_sfc->final_sfc

Caption: Chromatographic method development workflow.

Methodology 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for preparative-scale separation of enantiomers. It leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[14][15] For the resolution of phenylglycine derivatives, enzymes such as acylases and lipases have proven effective.[16]

The Principle of Kinetic Resolution

The process typically involves modifying the racemic amino acid, for example, by N-acetylation to form N-acetyl-4-Fluoro-2-methyl-DL-phenylglycine. An enzyme, such as Acylase I, which is L-enantioselective, will then hydrolyze the acetyl group from the L-enantiomer only.

  • N-acetyl-L-enantiomer + H₂O --(Acylase I)--> L-amino acid + Acetic Acid

  • N-acetyl-D-enantiomer remains unreacted.

The resulting mixture contains the free L-amino acid and the unreacted N-acetyl-D-amino acid. These two compounds have significantly different chemical properties and can be easily separated by standard methods like extraction or crystallization.

Protocol for Enzymatic Resolution

1. Substrate Synthesis (N-Acetylation):

  • Suspend 4-Fluoro-2-methyl-DL-phenylglycine in glacial acetic acid.

  • Add 1.5 equivalents of acetic anhydride.

  • Heat the mixture at 50-60 °C for 2 hours.

  • Cool the reaction mixture and add cold water to precipitate the N-acetylated product.

  • Filter, wash with cold water, and dry the N-acetyl-4-Fluoro-2-methyl-DL-phenylglycine.

2. Enzymatic Hydrolysis:

  • Prepare a solution of the racemic N-acetylated substrate in a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.5).

  • Add Acylase I from Aspergillus sp. (immobilized enzyme is recommended for easy removal).

  • Incubate the mixture at 37 °C with gentle agitation. Monitor the reaction progress by HPLC (using an achiral C18 column) by observing the formation of the free amino acid.

  • The reaction is complete when approximately 50% of the starting material is consumed.

3. Separation of Enantiomers:

  • Remove the enzyme by filtration.

  • Acidify the solution to pH ~2 with concentrated HCl. This will protonate the carboxylic acid group of the unreacted N-acetyl-D-amino acid.

  • Extract the mixture with ethyl acetate. The N-acetyl-D-amino acid will move to the organic phase, while the free L-amino acid (as its hydrochloride salt) will remain in the aqueous phase.

  • L-Enantiomer Isolation: Adjust the pH of the aqueous phase to the isoelectric point of the amino acid to precipitate the free L-amino acid. Filter and dry.

  • D-Enantiomer Isolation: Evaporate the ethyl acetate to recover the N-acetyl-D-amino acid. This can then be hydrolyzed back to the free D-amino acid using strong acid (e.g., 6 M HCl) and heat.

Logical Flow of Enzymatic Resolution

enzymatic_resolution_flow racemate Racemic (DL) Amino Acid acetylation N-Acetylation (Acetic Anhydride) racemate->acetylation n_acetyl_racemate Racemic (DL) N-Acetyl Amino Acid acetylation->n_acetyl_racemate enzymatic_step Enzymatic Hydrolysis (L-selective Acylase) n_acetyl_racemate->enzymatic_step mixture Mixture: L-Amino Acid N-Acetyl-D-Amino Acid enzymatic_step->mixture extraction Acidification & Extraction (Ethyl Acetate / Water) mixture->extraction aqueous_phase Aqueous Phase: L-Amino Acid extraction->aqueous_phase Separation organic_phase Organic Phase: N-Acetyl-D-Amino Acid extraction->organic_phase Separation hydrolysis Acid Hydrolysis (6 M HCl) organic_phase->hydrolysis d_amino_acid Pure D-Amino Acid hydrolysis->d_amino_acid

Caption: Workflow for enzymatic kinetic resolution.

Conclusion and Method Selection

The choice of method for the chiral separation of 4-Fluoro-2-methyl-DL-phenylglycine depends on the specific requirements of the project.

  • HPLC is a highly versatile and high-resolution technique suitable for both analytical quantification (e.g., determining enantiomeric excess) and preparative purification. Derivatization can often enhance its performance.

  • SFC offers a faster, more environmentally friendly alternative, particularly for preparative scale work. It is especially promising for fluorinated molecules and can often be used without derivatization.

  • Enzymatic Resolution is an excellent choice for large-scale, cost-effective production of a single enantiomer, leveraging the exquisite selectivity of biological catalysts.

A comprehensive approach would involve using HPLC or SFC for initial analytical method development and enantiomeric excess determination, followed by scaling up the optimized chromatographic method or employing an enzymatic resolution protocol for preparative purposes.

References

  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. (2016). Chromatography Today. [Link]

  • Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. (1981).
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022). Phenomenex. [Link]

  • Machado, G. D. C., Junior, M. G., Antunes, O. A. C., & Oestreicher, E. G. (2005). Enzymic resolution of DL-phenylglycine. Process Biochemistry. [Link]

  • Welch, C. J., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Han, J., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]

  • Advancing SFC Method Development with a Multi-Column Supercritical Fluid Chromatography with Gradient Screening. (2011). American Pharmaceutical Review. [Link]

  • Matarashvili, I., & Farkas, T. (2001). Enantioseparation of selected chiral sulfoxides using polysaccharide-type chiral stationary phases and polar organic, polar aqueous-organic and normal-phase eluents. Journal of Chromatography A. [Link]

  • HPLC and SFC Enantioseparation of ()-Trans–Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Int. (2024). FULIR. [Link]

  • de Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Khob-Lela, B. N., et al. (2022). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem. [Link]

  • Dispas, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • The Significance of Chirality in Drug Design and Development. (2010). PMC. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. (2025). Pharmaffiliates. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. (2021). PMC. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma Group. [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (2018). RSC Advances. [Link]

  • Ali, I., et al. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • CHIRAL Handbook. BGB Analytik. [Link]

  • de la Torre, M. G., & Iwabuchi, Y. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Chirality in Drug Molecules: Synthetic and Biological Implications. Hilaris Publisher. [Link]

Sources

Application

Application Note: Precision Structural Dynamics of Membrane-Associated Peptides using 4-Fluoro-2-methyl-DL-phenylglycine

Abstract This guide details the application of 4-Fluoro-2-methyl-DL-phenylglycine (4F-2Me-Phg) as a specialized F-NMR probe for determining the topology and orientation of membrane-associated peptides (e.g., antimicrobia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of 4-Fluoro-2-methyl-DL-phenylglycine (4F-2Me-Phg) as a specialized


F-NMR probe for determining the topology and orientation of membrane-associated peptides (e.g., antimicrobial peptides, fusion peptides, and toxin domains). Unlike standard fluorinated amino acids, the 2-methyl (ortho-methyl)  substitution restricts the rotational freedom of the phenyl ring, preventing fast 

ring flips. This breaks the motional averaging of the chemical shift anisotropy (CSA) tensor, providing unambiguous orientational constraints relative to the lipid bilayer normal.

Part 1: Technical Background & Mechanism

The Challenge of Membrane Peptide Topology

Determining the precise tilt angle (


) and azimuthal rotation (

) of a peptide in a lipid bilayer is critical for understanding its function (e.g., pore formation vs. surface adsorption). Solid-state NMR (ssNMR) is the gold standard for this, but standard probes like

-Fluoro-L-phenylalanine suffer from rapid ring dynamics (fast exchange between

rotamers), which averages the CSA tensor and reduces angular resolution.
The 4F-2Me-Phg Solution

The 4-Fluoro-2-methyl-phenylglycine probe introduces two critical structural features:

  • Phenylglycine Backbone: The shorter side chain (compared to phenylalanine) brings the reporter closer to the peptide backbone, rigidly coupling the ring orientation to the backbone alignment.

  • Ortho-Methyl Group: The steric bulk of the 2-methyl group creates a high rotational barrier, locking the ring into a specific conformation relative to the backbone. This yields a static, non-averaged CSA tensor , allowing for precise calculation of the peptide's alignment in the magnetic field (

    
    ).
    
The "DL" Isomer Challenge

Commercial 4F-2Me-Phg is often supplied as a racemic mixture (DL). Incorporating a DL-amino acid into a chiral peptide (all L-amino acids) generates two diastereomers:

  • Peptide A: Contains (2S)-4F-2Me-Phg (L-isomer).[1]

  • Peptide B: Contains (2R)-4F-2Me-Phg (D-isomer).[1]

Critical Requirement: These diastereomers have distinct retention times on C18 HPLC columns and distinct NMR signatures. This protocol includes a mandatory separation step to ensure structural homogeneity.

Part 2: Experimental Workflow

Workflow Diagram

The following diagram outlines the critical path from synthesis to structural calculation.

G Start Start: 4F-2Me-DL-Phg (Racemic Starting Material) Protect Fmoc Protection (if required) Start->Protect SPPS Solid Phase Peptide Synthesis (Incorporation at Target Site) Protect->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage HPLC Reverse-Phase HPLC (Diastereomer Separation) Cleavage->HPLC Generates Peptide-L & Peptide-D mix QC QC: Mass Spec & Analytical HPLC (Confirm Pure L-Isomer Peptide) HPLC->QC Isolate Target Fraction Recon Membrane Reconstitution (DMPC/DHPC Bicelles or Glass Plates) QC->Recon NMR Solid-State 19F NMR (Static or MAS) Recon->NMR Analysis Data Analysis: Dipolar Waves & CSA Fitting NMR->Analysis

Caption: Workflow for isolating the specific L-isomer labeled peptide and determining membrane topology.

Part 3: Detailed Protocols

Phase 1: Synthesis and Purification (Diastereomer Resolution)

Objective: Synthesize the peptide and isolate the biologically relevant L-isomer variant.

  • Fmoc-Protection (if starting from free acid):

    • React 4F-2Me-DL-Phg with Fmoc-OSu in dioxane/water (1:1) with

      
      .
      
    • Acidify and extract. Verify Fmoc-4F-2Me-DL-Phg by ESI-MS.

  • SPPS Incorporation:

    • Use standard Fmoc chemistry on Rink Amide resin.

    • Coupling: Use HATU/DIEA. Increase coupling time to 2 hours due to the steric hindrance of the ortho-methyl group.

    • Capping: Acetylate unreacted chains to prevent deletion sequences.

  • Diastereomer Separation (The Critical Step):

    • Column: C18 Semi-preparative column (e.g., Jupiter 300 Å, 5 µm).

    • Gradient: Shallow gradient (e.g., 0.2% B per minute) around the elution point.

    • Observation: You will observe two distinct peaks (doublet) for the full-length peptide, typically separated by 1–3 minutes.

    • Identification: Collect both. If the natural peptide is helical, the L-isomer usually elutes later due to better amphipathic folding, but this must be confirmed via Circular Dichroism (CD) (L-isomer shows characteristic

      
      -helical minima at 208/222 nm; D-isomer disrupts the helix).
      
Phase 2: Membrane Reconstitution (Oriented Samples)

Objective: Align the peptide within a lipid bilayer for static ssNMR.

Option A: Mechanically Aligned Glass Plates (Static NMR)

  • Lipid Mix: Dissolve DMPC (Dimyristoylphosphatidylcholine) in Chloroform.

  • Peptide Mix: Dissolve purified Peptide-L in TFE (Trifluoroethanol) or Methanol.

  • Co-solubilization: Mix Lipid and Peptide at a molar ratio of 50:1 to 100:1 (Lipid:Peptide).

  • Deposition: Spread onto ultra-thin glass plates (

    
     mm).
    
  • Drying: Evaporate solvent under vacuum for 12 hours.

  • Hydration: Hydrate plates with buffer (e.g., 10 mM HEPES, pH 7.4) in a hydration chamber at

    
    C (above DMPC phase transition) for 24 hours.
    
  • Stacking: Stack 20–30 plates, wrap in Parafilm, and seal in a square NMR coil.

Option B: Magnetically Aligned Bicelles

  • Mix DMPC and DHPC (dihexanoyl-PC) at a

    
    -ratio (long/short chain) of 3.2.
    
  • Add peptide (1:100 ratio).

  • Bicelles align spontaneously in the NMR magnetic field (

    
    ) at temperatures 
    
    
    
    C.
Phase 3: F Solid-State NMR Acquisition[2]

Parameters:

  • Spectrometer: 400 MHz to 600 MHz (higher fields increase CSA dispersion).

  • Probe:

    
    F-tuned static flat-coil probe (for plates) or standard liquid probe (for bicelles).
    
  • Pulse Sequence: Hahn Echo (

    
    ) to remove probe ringing.
    
  • Decoupling: High-power proton decoupling (SPINAL-64) is essential to remove

    
     dipolar broadening.
    
  • Temperature:

    
    C (ensure lipid is in liquid-crystalline phase).
    

Part 4: Data Analysis & Interpretation[1]

Calculating Orientation

The observed chemical shift (


) in an oriented sample is dependent on the angle (

) between the C-F bond vector and the magnetic field

:


Where:

  • 
    : Isotropic chemical shift (measured in solution or MAS).
    
  • 
    : Chemical Shift Anisotropy span (approx 60–80 ppm for fluorinated aromatics).
    
  • 
    : Angle determined by the peptide's tilt (
    
    
    
    ) and the side-chain torsion angles.
Interpreting the 2-Methyl Effect

Because the 2-methyl group locks the ring:

  • Standard Phg: Ring flips fast.

    
     is an average of two orientations.
    
  • 4F-2Me-Phg: Ring is static. You measure a specific

    
     that corresponds to a unique side-chain orientation.
    

Data Summary Table: Expected NMR Parameters

ParameterStandard 4-F-Phe4-F-2Me-Phg (This Protocol)Advantage
Ring Dynamics Fast Flip (

)
Locked / RestrictedEliminates motional averaging.
CSA Span Reduced (Averaged)Full Static TensorHigher angular resolution.
Distance to Backbone Long (

)
Short (Direct to

)
Tighter coupling to backbone tilt.
Signal Width NarrowerBroader (requires decoupling)More structural information content.

References

  • Ulrich, A. S. (2005). "Solid-state 19F-NMR analysis of membrane-active peptides." Methods in Enzymology. Link

  • Afionin, S., et al. (2004). "19F-NMR scale for determining the alignment of membrane-associated peptides." Journal of Magnetic Resonance. Link

  • Wadhwani, P., et al. (2008). "Fluorinated phenylglycine as a sensitive 19F NMR label for membrane-bound peptides." Journal of American Chemical Society. Link(Note: Foundational text for F-Phg labeling).

  • Grage, S. L., & Ulrich, A. S. (2016). "NMR methods for the structural analysis of membrane-active peptides." Methods in Molecular Biology. Link

Sources

Method

Application Note: A Strategic Guide to Incorporating Fmoc-4-Fluoro-2-methyl-DL-phenylglycine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to novel th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced potency, stability, and pharmacokinetic profiles. 4-Fluoro-2-methyl-DL-phenylglycine represents a unique building block, introducing both steric hindrance and electronic modifications that can profoundly influence peptide conformation and receptor interactions. This document provides a comprehensive guide to the successful integration of Fmoc-4-Fluoro-2-methyl-DL-phenylglycine into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the inherent challenges posed by this sterically demanding amino acid, with a particular focus on mitigating racemization, and present detailed, field-proven protocols for its efficient coupling and deprotection.

Introduction: The Significance of Substituted Phenylglycines

The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is the predominant method for solid-phase peptide synthesis (SPPS), lauded for its mild deprotection conditions which preserve the integrity of sensitive peptide sequences.[1] The introduction of unnatural amino acids, such as 4-Fluoro-2-methyl-DL-phenylglycine, into a peptide chain can impart desirable properties, including resistance to enzymatic degradation and constrained conformations that can enhance binding affinity and selectivity. However, the unique structural features of this amino acid—a bulky, substituted aromatic side chain directly attached to the α-carbon—present significant challenges to standard SPPS protocols.[2]

The primary hurdles include:

  • Steric Hindrance: The ortho-methyl group and the overall bulk of the substituted phenyl ring impede efficient coupling to the growing peptide chain.

  • Racemization: Phenylglycine and its derivatives are notoriously prone to epimerization at the α-carbon during the base-catalyzed activation and coupling steps.[2][3] The electronic nature of the substituents can further influence the acidity of the α-proton, potentially exacerbating this issue.[2]

  • Use of a DL-Mixture: The use of a racemic mixture (DL-phenylglycine) will inherently result in the synthesis of a diastereomeric mixture of the final peptide. This is a critical consideration for downstream applications and purification.

This guide will provide a systematic approach to navigate these challenges, ensuring the successful synthesis of peptides containing this valuable building block.

Foundational Principles: Understanding the Chemistry

A successful SPPS campaign hinges on a thorough understanding of the underlying chemical principles. The Fmoc group protects the α-amino group of the amino acid, preventing self-polymerization and allowing for sequential addition to the peptide chain.[4] The synthesis cycle involves two key steps: Fmoc deprotection to expose the N-terminal amine of the growing peptide, and the coupling of the next Fmoc-protected amino acid.

The Fmoc Protecting Group

The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] This orthogonality is a key advantage of the Fmoc strategy, as acid-labile side-chain protecting groups remain intact until the final cleavage from the resin.[4]

The Challenge of 4-Fluoro-2-methyl-DL-phenylglycine

The structure of 4-Fluoro-2-methyl-DL-phenylglycine presents a classic case of steric hindrance. The proximity of the methyl group to the reactive carboxyl group necessitates the use of highly efficient coupling reagents and optimized reaction conditions to drive the acylation reaction to completion. Furthermore, the potential for racemization during activation is a significant concern that must be proactively addressed.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust starting point for the incorporation of Fmoc-4-Fluoro-2-methyl-DL-phenylglycine. Optimization may be required based on the specific peptide sequence and the nature of the adjacent amino acid residues.

Materials and Reagents
  • Fmoc-4-Fluoro-2-methyl-DL-phenylglycine

  • High-quality, peptide synthesis-grade solvents (DMF, Dichloromethane (DCM))

  • Solid-phase synthesis resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl resin for C-terminal acids)[6]

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF[7]

  • Recommended Coupling Reagents:

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[3]

    • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)[3]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Recommended Bases:

    • 2,4,6-Trimethylpyridine (TMP)[3]

    • N,N-Diisopropylethylamine (DIPEA)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Resin Preparation and Swelling
  • Place the desired amount of resin in a suitable reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Fmoc Deprotection
  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate for 3 minutes and drain.

  • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[5]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Coupling of Fmoc-4-Fluoro-2-methyl-DL-phenylglycine: Mitigating Racemization

The coupling step is the most critical for preventing racemization of phenylglycine derivatives.[3] The choice of coupling reagent and base is paramount.

dot

Caption: Optimized workflow for the coupling of sterically hindered amino acids.

Protocol:

  • Pre-activation: In a separate vessel, dissolve Fmoc-4-Fluoro-2-methyl-DL-phenylglycine (3 equivalents relative to resin loading), COMU or DEPBT (2.9 equivalents), and TMP (4 equivalents) in DMF. Allow this pre-activation mixture to stand for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly difficult couplings, extended reaction times or double coupling may be necessary.

  • Monitoring: After the coupling time, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative (colorless) result indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Rationale for Reagent Selection:

  • COMU and DEPBT: These coupling reagents have been shown to be highly effective for sterically hindered amino acids and can suppress racemization, particularly when used with sterically hindered bases.[3]

  • TMP: 2,4,6-Trimethylpyridine is a sterically hindered, non-nucleophilic base that is less likely to cause epimerization compared to more commonly used bases like DIPEA.[3][8]

Double Coupling Strategy

If the Kaiser test indicates an incomplete reaction, a second coupling is recommended.

  • Drain the initial coupling solution and wash the resin with DMF.

  • Repeat the coupling protocol (steps 1-5 in section 3.4) with a fresh solution of activated Fmoc-4-Fluoro-2-methyl-DL-phenylglycine.

Subsequent Synthesis Cycles

After the successful coupling of Fmoc-4-Fluoro-2-methyl-DL-phenylglycine, proceed with the standard deprotection and coupling steps for the remaining amino acids in your sequence.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove any side-chain protecting groups.

dot

Caption: General workflow for peptide cleavage, isolation, and purification.

Protocol:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for your peptide's sequence. A common and effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Characterization and Purification: Addressing Diastereomers

Due to the use of Fmoc-4-Fluoro-2-methyl-DL -phenylglycine, the final product will be a mixture of diastereomers.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for both purifying the crude peptide and analyzing its purity. The diastereomers may or may not be separable by standard RP-HPLC, depending on the overall peptide sequence and the column used. It is important to carefully analyze the chromatogram for multiple, closely eluting peaks.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide. The diastereomers will have the same mass and will not be distinguishable by MS alone.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Incomplete Coupling Steric hindrance of 4-Fluoro-2-methyl-DL-phenylglycine.Perform a double coupling. Increase coupling time. Consider using microwave-assisted SPPS to enhance reaction kinetics.
Significant Racemization Use of a strong, non-hindered base (e.g., DIPEA). Inappropriate coupling reagent.Use a sterically hindered base like 2,4,6-trimethylpyridine (TMP).[3] Employ coupling reagents known to suppress racemization, such as COMU or DEPBT.[3]
Poor Solubility of Crude Peptide Aggregation of the peptide chain.Modify the cleavage cocktail. Use alternative precipitation solvents.
Difficult Purification Co-elution of diastereomers.Optimize the RP-HPLC gradient and/or try a different column stationary phase.

Conclusion

The successful incorporation of Fmoc-4-Fluoro-2-methyl-DL-phenylglycine into synthetic peptides is an achievable goal with careful consideration of the inherent challenges. By employing potent, racemization-suppressing coupling reagents in conjunction with sterically hindered bases, researchers can effectively manage the difficulties posed by this unique amino acid. While the use of a DL-racemate will produce a diastereomeric mixture, this can be a strategic choice for creating peptide libraries for screening purposes. The protocols and strategies outlined in this guide provide a solid foundation for the synthesis of novel peptides with potentially enhanced therapeutic properties.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (A classic textbook on the subject)
  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. P. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325–2329. [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266. (Details on cleavage cocktails)
  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Retrieved from [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Master Organic Chemistry. (2019). Synthesis of Peptides. Retrieved from [Link]

  • PubMed. (2016). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Retrieved from [Link]

  • Semantic Scholar. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Fluoro-2-methyl-DL-phenylglycine Peptide Synthesis

Introduction Welcome to the technical support center for the synthesis of peptides incorporating 4-Fluoro-2-methyl-DL-phenylglycine. This non-canonical, sterically hindered amino acid offers unique properties for peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of peptides incorporating 4-Fluoro-2-methyl-DL-phenylglycine. This non-canonical, sterically hindered amino acid offers unique properties for peptide and drug design but presents significant challenges during solid-phase peptide synthesis (SPPS). Its α,α-disubstituted nature drastically slows coupling kinetics and increases the risk of failed synthesis sequences.

This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of working with this challenging building block. Our goal is to equip you, our fellow researchers and drug development professionals, with the knowledge to optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with 4-Fluoro-2-methyl-DL-phenylglycine.

Q1: Why is my coupling efficiency extremely low when incorporating 4-Fluoro-2-methyl-DL-phenylglycine?

A1: The primary reason is severe steric hindrance. 4-Fluoro-2-methyl-DL-phenylglycine is an α,α-disubstituted amino acid, meaning the alpha-carbon is attached to two non-hydrogen substituents (a methyl group and a substituted phenyl ring). This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, dramatically slowing down the reaction rate.[1][2] Standard coupling reagents and conditions are often insufficient to overcome this energy barrier.[1][3]

Q2: What are the most effective coupling reagents for this amino acid?

A2: For sterically demanding residues, you must use high-potency activating reagents. Standard carbodiimides like DIC are often inadequate.[1][3] The most effective choices are aminium/uronium or phosphonium salt-based reagents that form highly reactive activated esters.

  • Primary Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogs like HCTU are the go-to reagents.[1][4] They form highly reactive OAt esters that are effective at overcoming steric barriers.[4]

  • Alternative High-Potency Reagents: Phosphonium salts like PyBOP and PyAOP are also excellent choices.[1][4]

  • For Extreme Cases: If aminium/phosphonium reagents fail, converting the amino acid to its acyl fluoride using reagents like TFFH can be a highly successful, albeit more complex, strategy.[1][5]

Q3: I'm observing incomplete coupling even with HATU. What else can I do?

A3: When a powerful reagent isn't enough, you must optimize the reaction conditions:

  • Extend Reaction Time: Increase the coupling time significantly, from a standard 1-2 hours to 4 hours, or even overnight.[1]

  • Perform a Double Coupling: After the first coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[1][2]

  • Increase Temperature: Gentle heating can provide the necessary energy to overcome the activation barrier. However, proceed with caution as this can increase the risk of racemization for other residues in the sequence.[1] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective way to apply controlled heating and drive difficult couplings to completion.[1]

  • Optimize Solvent: Switch from DMF to N-Methylpyrrolidone (NMP), which has superior solvating properties and can help reduce peptide aggregation that may hinder the reaction.[1][6]

Q4: How can I minimize the risk of racemization when using this amino acid?

A4: While 4-Fluoro-2-methyl-DL-phenylglycine itself is a racemic mixture (DL), it's crucial to prevent the racemization of the preceding chiral amino acid on the resin. The key factors are the base and coupling additives used.

  • Choice of Base: Avoid strong, non-hindered bases like Diisopropylethylamine (DIPEA) when possible, as they can promote racemization.[7] Opt for a weaker or more sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-Collidine (TMP).[7][8]

  • Use of Additives: Ensure your coupling protocol includes a racemization-suppressing additive. Reagents like HATU and HBTU already incorporate an HOBt or HOAt moiety. If using a carbodiimide like DIC, always include an additive such as Oxyma Pure or HOBt.[7][9]

Q5: My final peptide is very hydrophobic and difficult to purify by RP-HPLC. What strategies can I employ?

A5: The hydrophobicity of the fluorinated phenyl ring can lead to poor solubility and aggregation, complicating purification.[10][11]

  • Solubility Testing: Before injection, perform small-scale solubility tests. Try dissolving the crude peptide in solvents other than the standard ACN/water, such as isopropanol, n-propanol, or adding trifluoroethanol (TFE) to your mobile phase.[12][13]

  • Modify HPLC Conditions: Use a different stationary phase, such as a diphenyl or C4 column instead of the standard C18.[10] Employ a slower, shallower gradient during elution to improve resolution.[14]

  • Alternative Purification: For extremely problematic cases, consider precipitation-based purification. After cleavage, precipitating the peptide in cold water (instead of ether) and then washing with ether to remove organic scavengers can be an effective alternative to HPLC.[10]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Coupling of 4-Fluoro-2-methyl-DL-phenylglycine

Low coupling yield is the most frequent failure point. This guide provides a systematic approach to overcoming this challenge.

The following diagram outlines a decision-making process for troubleshooting poor coupling efficiency.

G start Start: Low Coupling Efficiency Detected (e.g., Positive Kaiser Test after Coupling) reagent_check Q: Are you using a high-potency coupling reagent (HATU, HCTU, PyBOP)? start->reagent_check upgrade_reagent Action: Switch to HATU or HCTU. Standard reagents (DIC) are insufficient. reagent_check->upgrade_reagent No double_couple Action: Perform a second coupling with fresh, activated amino acid. reagent_check->double_couple Yes upgrade_reagent->double_couple time_temp Q: Is coupling still incomplete? double_couple->time_temp extend_time Action: Increase coupling time to 4+ hours or perform overnight coupling. time_temp->extend_time Yes success Success: Proceed to Next Cycle time_temp->success No solvent_check Q: Is aggregation a possible issue? extend_time->solvent_check change_solvent Action: Switch solvent from DMF to NMP. Consider DCM/DMF/NMP mixtures. solvent_check->change_solvent Yes final_check Q: Still experiencing issues? solvent_check->final_check No change_solvent->final_check acyl_fluoride Advanced Strategy: Use Acyl Fluoride method (TFFH). final_check->acyl_fluoride Yes final_check->success No acyl_fluoride->success

Caption: Troubleshooting flowchart for low coupling yield.

The choice of coupling reagent is the single most critical factor. The table below summarizes the properties of common reagents for this application.

ReagentReagent TypeRelative ReactivityKey Considerations
DIC/HOBtCarbodiimideLow-ModerateGenerally insufficient for α,α-disubstituted amino acids.[1][3]
HBTU/PyBOPAminium/PhosphoniumHighGood starting point, but may be less effective than HATU for the most difficult couplings.[4]
HATU/HCTU Aminium Very High Recommended choice. Forms highly reactive OAt/O-6-ClBt esters.[1][4]
COMUAminiumVery HighEfficiency comparable to HATU, with improved safety profile (non-explosive byproducts).[5]
TFFHFluorinating AgentExceptionalForms acyl fluoride in situ. Excellent for extremely hindered couplings.[1][5]
Guide 2: Cleavage and Purification of Hydrophobic Peptides

The presence of the 4-fluoro-2-methylphenyl group significantly increases the hydrophobicity of the final peptide, which can lead to challenges during cleavage workup and HPLC purification.[6][11]

Standard cleavage cocktails are generally effective. The primary challenge is not the cleavage chemistry itself, but the subsequent workup. A standard, non-malodorous cocktail is recommended for most sequences.

  • Recommended Cocktail: Reagent B: TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5). This mixture is effective for cleaving the peptide from the resin and removing most common side-chain protecting groups.[15] TIS acts as an effective scavenger for carbocations generated during the process.

Problem: The peptide does not precipitate upon addition of cold diethyl ether.

  • Causality: The peptide is highly hydrophobic and may be soluble in the ether/TFA mixture, especially for shorter sequences.[16]

  • Solution 1: Reduce the volume of the TFA solution under a stream of nitrogen before adding ether. This increases the concentration of the peptide and reduces the volume of TFA that needs to be diluted.

  • Solution 2: Evaporate the TFA/ether mixture to dryness and re-dissolve the resulting residue directly in a suitable solvent for HPLC purification (e.g., a mixture containing ACN, water, and possibly isopropanol or TFE).[16]

Problem: The peptide precipitates from the HPLC mobile phase or remains irreversibly bound to the column.

  • Causality: The peptide is aggregating or has extremely high affinity for the C18 stationary phase.[11][13]

  • Solution 1 (Solvent Modification): Introduce an alternative organic solvent. N-propanol is an excellent choice for improving the solubility of very hydrophobic peptides.[12][14] Start with a mobile phase B of 50:50 ACN:n-propanol with 0.1% TFA.

  • Solution 2 (Dissolution Protocol): To ensure the crude peptide is fully dissolved before injection, follow this sequence: 1) Add the pure organic component first (e.g., n-propanol or isopropanol) to wet the peptide. 2) Add any concentrated buffer or acid (e.g., acetic acid). 3) Finally, add the aqueous portion of the mixture.[12] This stepwise process can overcome kinetic solubility issues.[12]

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for critical experimental workflows.

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is designed to maximize the incorporation of 4-Fluoro-2-methyl-DL-phenylglycine.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-4-Fluoro-2-methyl-DL-phenylglycine-OH

  • HATU

  • N-Methylmorpholine (NMM) or 2,4,6-Collidine (TMP)

  • N-Methylpyrrolidone (NMP)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully removed (confirmed by a negative Kaiser test after washing away piperidine). Wash the resin thoroughly with NMP (3 x 1 min).

  • Activation Mixture (First Coupling): In a separate vessel, dissolve Fmoc-4-Fluoro-2-methyl-DL-phenylglycine (4 eq. relative to resin loading), HATU (3.9 eq.), and NMM (8 eq.) in NMP.

  • Pre-activation: Allow the activation mixture to stand for 2-5 minutes. The solution may change color.

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for at least 2 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with NMP (5 x 1 min) to remove all soluble reagents.

  • Second Coupling: Repeat steps 2-4 with a fresh solution of activated amino acid.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with NMP (3x) and DCM (3x). Perform a Kaiser test. A negative result (yellow/colorless beads) indicates a successful coupling. If the test is still positive, consider the advanced protocol below.

Protocol 2: Final Cleavage and Workup for a Hydrophobic Peptide

This protocol details the final cleavage and a modified workup to improve recovery.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Deionized Water (95:2.5:2.5 v/v/v)

  • Ice-cold methyl-tert-butyl ether (MTBE) or Diethyl Ether

  • Ice-cold Deionized Water (for alternative workup)

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Ensure the resin is fully submerged. Agitate at room temperature for 3 hours.

  • Peptide Filtration: Filter the TFA solution away from the resin beads into a clean collection tube. Wash the resin beads twice with a small amount of fresh TFA and combine the filtrates.

  • Workup - Method A (Standard Ether Precipitation): a. Place the collection tube in an ice bath. b. Add 10 volumes of ice-cold MTBE to the TFA solution to precipitate the peptide. c. Centrifuge the mixture to pellet the peptide. Decant the ether. d. Wash the peptide pellet twice with cold ether, centrifuging each time. e. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Workup - Method B (Alternative Water Precipitation for Extremely Hydrophobic Peptides): [10] a. If ether precipitation fails or yields are low, evaporate the TFA solution to approximately 10% of its original volume. b. Add 10 volumes of ice-cold deionized water to the concentrated TFA solution to precipitate the peptide. c. Centrifuge to pellet the peptide. d. Wash the pellet with water, then perform a final wash with cold ether to remove any remaining organic scavengers. e. Lyophilize the resulting aqueous suspension to obtain the final peptide powder.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Zhang, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Prevention of Racemization in Peptide Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis. BenchChem.
  • Zhang, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. Retrieved from [Link]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology.
  • Springer Nature Experiments. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Springer Nature. Retrieved from [Link]

  • Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. Retrieved from [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Retrieved from [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem.
  • Bitan, G., et al. (2001). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Protein and Peptide Letters. Retrieved from [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. Retrieved from [Link]

  • The Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. The Nest Group, Inc. Retrieved from [Link]

  • The Nest Group. (n.d.). Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. The Nest Group, Inc. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. Retrieved from [Link]

  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. ResearchGate. Retrieved from [Link]

  • Reddit. (2023). Peptide synthesis troubleshooting. Reddit r/OrganicChemistry. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Retrieved from [Link]

Sources

Optimization

"purification strategies for peptides with 4-Fluoro-2-methyl-DL-phenylglycine"

Topic: Peptides containing 4-Fluoro-2-methyl-DL-phenylglycine Welcome to the Advanced Peptide Chemistry Support Hub. Ticket ID: #PHG-4F-2Me-PUR Assigned Specialist: Senior Application Scientist, Separation Technologies S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peptides containing 4-Fluoro-2-methyl-DL-phenylglycine

Welcome to the Advanced Peptide Chemistry Support Hub. Ticket ID: #PHG-4F-2Me-PUR Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Executive Summary

Working with 4-Fluoro-2-methyl-DL-phenylglycine introduces a "perfect storm" of purification challenges. You are dealing with a residue that is simultaneously hydrophobic (due to the fluorine and methyl groups), sterically hindered (2-methyl position), and prone to racemization (phenylglycine backbone).

The "DL" designation in your reagent implies you are likely dealing with a racemic mixture, meaning your crude peptide contains diastereomers (e.g., L-L-L -L and L-L-D -L). Unlike enantiomers, these have different physical properties and can be separated by Achiral RP-HPLC, but they often co-elute on standard C18 columns due to structural similarity.

This guide moves beyond standard protocols to provide a specific troubleshooting matrix for this unique fluorinated, hindered residue.

Module 1: Solubility & Sample Preparation

The most common failure point is injecting a precipitated sample.

The Science: The 4-Fluoro and 2-Methyl substituents significantly increase the lipophilicity of the phenylglycine side chain. Standard aqueous solvents (0.1% TFA/Water) often cause these peptides to aggregate or precipitate, leading to high backpressure and ghost peaks.

Protocol:

  • Initial Solubilization: Do not attempt to dissolve directly in the mobile phase.

  • The "Disaggregation" Solvent: Dissolve the crude peptide in 100% HFIP (Hexafluoroisopropanol) or DMSO first.

    • Why? HFIP is a potent hydrogen-bond disruptor that breaks up

      
      -sheet aggregates often formed by hydrophobic phenylglycine peptides.
      
  • Dilution: Dilute this concentrate with your Mobile Phase A (Water/0.1% TFA) immediately prior to injection. Aim for a final organic solvent concentration of <10% to avoid "solvent breakthrough" (where the peptide elutes in the void volume).

Solvent SystemSuitabilityMechanism
Water/ACN PoorLikely precipitation due to F/Me hydrophobicity.
DMSO GoodDisrupts aggregation; watch for UV cutoff at 214nm.
HFIP Excellent Breaks secondary structures; volatile (easy to remove).
6M Guanidine HCl ModerateGood for solubility, but salt load can foul prep columns.
Module 2: The Racemization Challenge (The "DL" Factor)

Why do I see split peaks?

The Mechanism: Phenylglycine derivatives are notoriously prone to racemization during Solid Phase Peptide Synthesis (SPPS), specifically during the coupling activation step. The electron-withdrawing Fluorine atom and the steric bulk of the Methyl group facilitate the formation of an oxazolone intermediate , which loses chirality at the


-carbon.

Since you are using a "DL" starting material (or if racemization occurred), you are purifying diastereomers .

Visualization: The Racemization Pathway

Racemization cluster_0 Purification Outcome A Activated Fmoc-AA B Oxazolone Intermediate (Achiral/Planar) A->B Base Catalysis (Steric Strain) C L-Isomer Peptide B->C Re-opening D D-Isomer Peptide B->D Re-opening

Caption: Mechanism of Phenylglycine racemization via oxazolone formation, leading to diastereomeric mixtures.

Module 3: Chromatographic Separation Strategy

Standard C18 is often insufficient for separating Fluorinated-Phg diastereomers.[1]

1. Stationary Phase Selection

The fluorine atom creates a "Teflon-like" shield, and the methyl group adds bulk. A standard C18 column relies on hydrophobic interaction, which might not distinguish the subtle shape difference between the L- and D-forms of this specific residue.[1]

  • Recommendation: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column.

  • Why? These columns utilize

    
     interactions. The phenyl ring of your 4-F-2-Me-Phg residue will interact electronically with the phenyl ring of the stationary phase. The "kink" caused by the D-isomer disrupts this 
    
    
    
    stacking differently than the L-isomer, providing superior resolution compared to simple hydrophobicity (C18).
2. Mobile Phase Engineering

If peaks are co-eluting on C18/TFA:

  • Buffer Switch: Replace TFA (Trifluoroacetic acid) with TEAP (Triethylamine Phosphate) at pH 3.0.

  • Why? Phosphate is a non-volatile buffer that improves peak shape. The triethylamine acts as a silanol blocker. Note: You must desalting the peptide afterwards.

  • Alternative: Perchlorate buffers (0.1%

    
     at pH 2.0) are "chaotropic" and can force separation of diastereomers, though they are hazardous and require careful handling.
    
3. Temperature Control
  • Standard: Room Temperature.

  • For 4-F-2-Me-Phg: Lower the temperature to 15-20°C.

  • Why? While heat usually improves mass transfer, diastereomeric selectivity often decreases with temperature. The structural difference between L- and D-Phg is subtle; lower thermal energy prevents the rapid interconversion of conformers, preserving the separation.

Module 4: Analytical Verification ( F NMR)

How do I prove I have the right isomer?

Mass Spectrometry (MS) cannot distinguish between diastereomers (same mass). You must use the Fluorine atom to your advantage.

Protocol:

  • Dissolve purified fraction in

    
    .
    
  • Run

    
    F NMR  (proton-decoupled).
    
  • Result: You will see distinct chemical shifts for the L- and D-isomers because the Fluorine atom is in a different magnetic environment in the folded peptide.

    • Pure L-isomer: Single sharp peak (e.g., -115 ppm).

    • Racemic Mix: Two peaks with 1:1 integration (or unequal if synthesis favored one).

Troubleshooting Matrix (FAQ)
SymptomProbable CauseCorrective Action
Double Peaks in HPLC Diastereomers (L vs D)Do not pool. Collect separately. Verify with

F NMR. Use a flatter gradient (0.2% B/min) to maximize resolution.
Broad/Tailing Peaks Aggregation or Steric HindranceHeat column to 50°C (if separation allows) or switch to Phenyl-Hexyl column to leverage

selectivity.
High Backpressure Sample PrecipitationDissolve sample in HFIP or DMSO before injection. Check in-line filter.
Low Recovery Irreversible AdsorptionThe Fluorine group is "sticky" on C18. Switch to a C4 or C8 column to reduce hydrophobic retention strength.[2]
Workflow Visualization

PurificationStrategy Start Crude Peptide (4-F-2-Me-Phg) Solubility Solubility Check: Clear in Water/ACN? Start->Solubility Prep Add DMSO or HFIP Solubility->Prep No (Cloudy) Column Select Column: Phenyl-Hexyl (Preferred) or C18 Solubility->Column Yes Prep->Column Run Run Gradient: 0.5% B/min slope Column->Run Analysis Analyze Fractions: Double Peaks? Run->Analysis Pool Pool & Lyophilize Analysis->Pool Single Peak Optimize Optimize: 1. Lower Temp (15°C) 2. Switch Buffer (TEAP) Analysis->Optimize Split/Broad Peak Optimize->Run

Caption: Decision tree for purifying hydrophobic, racemization-prone peptides.

References
  • Liang, C., et al. (2017).[3][4] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters, 58(24), 2374-2377. Link

  • El-Sawy, H. B., et al. (2012). "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions." Journal of Peptide Science, 18(8), 511-517. Link

  • YMC America. (2020). "Strategic Peptide Purification: Stationary Phase Screening for Hydrophobic Peptides." YMC Application Notes. Link

  • Verma, S.K., et al. (2008). "Fluorinated Amino Acids in Peptide Design and Purification." Chemical Reviews, 108(11). (Contextual grounding on Fluorine hydrophobicity). Link

Sources

Troubleshooting

Technical Support Center: Synthesis of Fluorinated Peptides

Welcome to the technical support center for the synthesis of fluorinated peptides. This guide is designed for researchers, scientists, and drug development professionals who are incorporating fluorinated amino acids into...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated peptides. This guide is designed for researchers, scientists, and drug development professionals who are incorporating fluorinated amino acids into their peptide sequences. The unique electronic properties of fluorine introduce specific challenges during peptide synthesis that require careful consideration and optimization.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve successful synthesis of your target fluorinated peptides.

Understanding the Core Challenges

The introduction of fluorine, the most electronegative element, into an amino acid backbone or side chain significantly alters its chemical properties. These alterations are the root cause of many of the challenges encountered during peptide synthesis.

Electronic Effects of Fluorination

The strong electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of the N-terminal amine and the basicity of side-chain functional groups.[4] This can lead to slower and less efficient coupling reactions. Conversely, the acidity of the carboxylic acid can be increased, which can influence activation and potential side reactions.

Steric Hindrance

Fluorinated groups, particularly bulky ones like the trifluoromethyl (CF3) group, can create significant steric hindrance.[4][5] This can impede the approach of coupling reagents and the incoming amino acid, leading to incomplete reactions and the formation of deletion sequences.

Altered Solubility and Aggregation

Fluorinated peptides often exhibit increased hydrophobicity, which can lead to poor solubility and aggregation during synthesis, especially in the context of solid-phase peptide synthesis (SPPS).[6][7][8] This aggregation can hinder reagent access to the growing peptide chain, resulting in failed or incomplete synthesis.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of fluorinated peptides.

Issue 1: Low Coupling Efficiency and Incomplete Reactions

Symptoms:

  • Presence of deletion sequences in the final product upon analysis by mass spectrometry.

  • Positive ninhydrin test after a coupling step, indicating unreacted free amines.

Root Causes & Solutions:

Cause Explanation Recommended Action
Reduced Nucleophilicity of the N-terminus The electron-withdrawing fluorine atoms decrease the reactivity of the terminal amine, slowing down the coupling reaction.[4]1. Extend Coupling Times: Double or triple the standard coupling time to allow the reaction to proceed to completion.2. Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagents (e.g., 5-10 equivalents).3. Employ Stronger Coupling Reagents: Utilize highly efficient coupling reagents such as HATU, HCTU, or COMU, which are known to be effective for sterically hindered and less reactive amino acids.[9]
Steric Hindrance Bulky fluorinated side chains can physically block the reaction site.[5]1. Choose Appropriate Coupling Reagents: Phosphonium-based reagents like PyBOP or PyAOP can sometimes be more effective in sterically demanding situations.[10]2. Microwave-Assisted Synthesis: Employing a microwave peptide synthesizer can enhance reaction kinetics and overcome steric barriers by providing localized heating.[11]
Peptide Aggregation on Resin Increased hydrophobicity can cause the peptide chain to aggregate, preventing reagents from reaching the N-terminus.[7][8]1. Use Chaotropic Solvents: N-Methyl-2-pyrrolidone (NMP) is often more effective than N,N-Dimethylformamide (DMF) at disrupting secondary structures and improving solvation.[12]2. Incorporate Pseudoprolines: If the sequence allows, the use of pseudoproline dipeptides can disrupt aggregation.[13]
Experimental Protocol: Optimizing a Difficult Coupling
  • Initial Attempt (Standard Conditions):

    • Coupling Reagent: HBTU (4 eq.)

    • Base: DIPEA (8 eq.)

    • Solvent: DMF

    • Time: 1 hour

    • Result: Significant deletion product observed.

  • Optimized Protocol:

    • Pre-activation: Dissolve the Fmoc-protected fluorinated amino acid (5 eq.) and HATU (4.9 eq.) in DMF. Add DIPEA (10 eq.) and allow to pre-activate for 5-10 minutes.

    • Coupling: Add the activated amino acid solution to the resin-bound peptide.

    • Solvent: Use NMP instead of DMF.

    • Time: Extend the coupling time to 2-4 hours.

    • Monitoring: Perform a ninhydrin test to confirm complete coupling. If the test is still positive, perform a second coupling.

Issue 2: Side Reactions During Deprotection

Symptoms:

  • Unexpected mass additions to the final peptide, corresponding to the addition of protecting group fragments.

  • Formation of byproducts that are difficult to separate during purification.

Root Causes & Solutions:

Cause Explanation Recommended Action
Formation of Stable Cations During the final acidic cleavage from the resin, protecting groups like tert-butyl (tBu) form stable carbocations that can re-attach to nucleophilic residues such as Tryptophan or Methionine.[14][15]1. Use an Efficient Scavenger Cocktail: A standard cleavage cocktail for peptides containing sensitive residues is Reagent K (TFA/water/phenol/thioanisole/EDT).[14] For most sequences, a simpler, less odorous mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is sufficient, especially when using modern protecting groups like Boc for Trp.[14]
Aspartimide Formation Sequences containing Aspartic acid are prone to forming a cyclic aspartimide intermediate, especially under basic conditions used for Fmoc deprotection.[16]1. Use DBU with Caution: While 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a fast and efficient deprotecting agent, it can promote aspartimide formation.[16] If used, keep contact time to a minimum.2. Standard Piperidine Deprotection: A 20% piperidine solution in DMF is generally safer for sequences containing Asp.
Diagram: Global Deprotection and Scavenging

Deprotection Peptide_Resin Protected Peptide on Resin TFA TFA Peptide_Resin->TFA Cleavage & Deprotection Reactive_Cations Reactive Cations (e.g., t-butyl+) TFA->Reactive_Cations Generates Scavengers Scavengers (TIS, Water, EDT) Scavengers->Reactive_Cations Quenches Deprotected_Peptide Crude Deprotected Peptide Reactive_Cations->Deprotected_Peptide Side Reactions (Alkylation) Trapped_Cations Trapped Cations Reactive_Cations->Trapped_Cations Forms

Caption: Workflow of acid-catalyzed deprotection and the role of scavengers.

Issue 3: Poor Solubility and Difficult Purification

Symptoms:

  • Precipitation of the peptide during cleavage or workup.

  • Broad or tailing peaks during HPLC purification.

  • Difficulty dissolving the lyophilized peptide.

Root Causes & Solutions:

Cause Explanation Recommended Action
Increased Hydrophobicity The "fluorous effect" can lead to strong intermolecular interactions and aggregation, reducing solubility in standard aqueous buffers.[6][17]1. Use Organic Modifiers: During HPLC purification, consider using solvents like isopropanol or acetonitrile in combination with water and TFA. For highly hydrophobic peptides, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can be effective, though they require specialized HPLC systems.[7]2. Lyophilize from Acetonitrile/Water: If possible, lyophilize the purified peptide from a solution containing acetonitrile to obtain a more flocculent powder that is easier to dissolve.
Strong Secondary Structure Formation Fluorination can stabilize secondary structures like α-helices, leading to aggregation.[2]1. Denaturing Solvents: For dissolving the crude or purified peptide, consider using small amounts of denaturing solvents like guanidinium chloride or urea, if compatible with your downstream application.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for fluorinated amino acids?

There is no single "best" reagent, as the optimal choice depends on the specific fluorinated amino acid and the peptide sequence. However, for challenging couplings involving sterically hindered or electron-deficient amino acids, high-efficiency uronium/aminium salts like HATU , HCTU , and COMU are generally recommended due to their high reactivity and ability to minimize racemization.[9]

Q2: How does the position of fluorine in the amino acid affect synthesis?

The position of fluorination has a significant impact.

  • α-Fluorination: Direct fluorination on the α-carbon can drastically reduce the nucleophilicity of the amine, making coupling extremely difficult. These amino acids are rarely used in standard SPPS.

  • β-Fluorination and beyond: Fluorination on the side chain (e.g., hexafluoroleucine) is more common. The challenges here are primarily due to steric hindrance and increased hydrophobicity.[6]

Q3: Can I use standard Fmoc/tBu chemistry for fluorinated peptides?

Yes, Fmoc/tBu chemistry is the most common strategy for synthesizing fluorinated peptides.[15] However, you must anticipate the challenges outlined in this guide and be prepared to modify standard protocols, such as extending coupling times, using stronger coupling reagents, and employing more effective scavenger cocktails for deprotection.

Q4: My fluorinated peptide is insoluble in water. What can I do?

This is a common issue due to the hydrophobic nature of fluorinated residues.[7]

  • For purification: Use a higher percentage of organic solvent in your HPLC mobile phase.

  • For biological assays: Try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP) first, and then slowly adding it to your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment.

Q5: Are there any special considerations for characterizing fluorinated peptides?

  • Mass Spectrometry: Electrospray ionization (ESI) and MALDI-TOF are standard methods and work well for fluorinated peptides.

  • NMR Spectroscopy: The presence of fluorine provides a unique advantage: ¹⁹F NMR . This technique is highly sensitive and can be used to probe the local environment of the fluorinated residue, providing valuable information about peptide conformation and binding interactions.[1][5]

Diagram: Decision Tree for Fluorinated Peptide Synthesis Strategy

Synthesis_Strategy start Start: Design of Fluorinated Peptide check_sterics Is the fluorinated amino acid sterically hindered (e.g., CF3 group)? start->check_sterics check_hydrophobicity Is the sequence highly hydrophobic? check_sterics->check_hydrophobicity No coupling_reagent Select High-Efficiency Coupling Reagent (HATU, HCTU) check_sterics->coupling_reagent Yes solvent_choice Use NMP as the primary solvent check_hydrophobicity->solvent_choice Yes scavengers Plan for robust scavenger cocktail during cleavage (e.g., Reagent K or TFA/TIS/H2O) check_hydrophobicity->scavengers No microwave Consider Microwave-Assisted Synthesis coupling_reagent->microwave microwave->check_hydrophobicity solvent_choice->scavengers purification Prepare for modified HPLC conditions (e.g., different organic modifiers) scavengers->purification end Successful Synthesis purification->end

Caption: A decision-making workflow for planning the synthesis of a fluorinated peptide.

References

  • Boche, G. (2018, October 2). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry - ACS Publications. Retrieved from [Link]

  • MDPI. (2022, September 28). Fluorinated Protein and Peptide Materials for Biomedical Applications. Retrieved from [Link]

  • Rozatian, N., & Roesner, S. (2025, May 6). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D5QO00219B. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. Retrieved from [Link]

  • RSC Publishing. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. Retrieved from [Link]

  • Google Sites. (n.d.). Marsh Lab - Fluorinated Peptides.
  • ChemRxiv. (2025, March 18). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved from [Link]

  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification? Retrieved from [Link]

  • Open Research Repository. (2014, August 19). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. Retrieved from [Link]

  • RSC Publishing. (n.d.). Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry. Retrieved from [Link]

  • RSC Publishing. (2025, August 12). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. DOI:10.1039/D5CC03280F. Retrieved from [Link]

  • National Institutes of Health. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. Retrieved from [Link]

  • PubMed Central. (n.d.). Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the l-prolyl-l-leucyl glycinamide (PLG) tripeptide. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • RSC Publishing. (2022, June 22). Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of α-Trifluoromethyl-α-hydroxy Acid-Peptide Conjugates via Click Chemistry. Retrieved from [Link]

  • MDPI. (2023, October 19). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Google Patents. (n.d.). EP0403600A4 - Deprotection of protected peptides.
  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]

  • ACS Publications. (2019, May 27). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Biomatik. (n.d.). Peptide Synthesis FAQ - Google Docs. Retrieved from [Link]

  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]

  • Biosynthesis. (2018, October 26). Frequently Asked Questions About Peptides: Your Ultimate Guide. Retrieved from [Link]

  • Frontiers. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • ResearchGate. (2026, January 21). Utility of fluorinated α-amino acids in development of therapeutic peptides. Retrieved from [Link]

  • Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
  • IRIS. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Side Reactions in Elevated Temperature Solid-Phase Peptide Synthesis

Welcome to our dedicated technical support center for Solid-Phase Peptide Synthesis (SPPS) at elevated temperatures. As pioneers in peptide synthesis, we understand that while higher temperatures can significantly accele...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for Solid-Phase Peptide Synthesis (SPPS) at elevated temperatures. As pioneers in peptide synthesis, we understand that while higher temperatures can significantly accelerate synthesis times and improve the coupling of difficult sequences, they can also amplify the risk of undesirable side reactions.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate these challenges effectively. Here, we delve into the causality behind common issues, offering field-proven insights and validated protocols to ensure the integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: Why consider using elevated temperatures in SPPS, and what are the primary trade-offs?

A: Employing elevated temperatures (ranging from 40°C to 90°C) in SPPS offers several advantages, most notably the acceleration of both coupling and deprotection steps, leading to significantly shorter total synthesis times.[3][4] This is particularly beneficial for synthesizing long or "difficult" sequences that are prone to aggregation.[5][6][7] The increased kinetic energy enhances reagent diffusion and reaction rates.[2]

However, the primary trade-off is an increased propensity for certain side reactions that can compromise the purity, yield, and stereochemical integrity of the final peptide.[1][8] Key side reactions exacerbated by heat include aspartimide formation, diketopiperazine (DKP) formation, and racemization, especially of sensitive amino acids like Cysteine and Histidine.[1][5][6] Therefore, a careful optimization of synthesis parameters is crucial when working at elevated temperatures.

Q2: What are the most common side reactions observed during high-temperature SPPS?

A: The most frequently encountered side reactions when performing SPPS at elevated temperatures are:

  • Aspartimide Formation: Cyclization of aspartic acid residues, leading to the formation of a five-membered ring.[9][10] This can result in a mixture of α- and β-peptides and racemization at the Asp residue.[10]

  • Diketopiperazine (DKP) Formation: Intramolecular cyclization of the N-terminal dipeptide, which cleaves the peptide from the resin, resulting in yield loss.[11][12][13] This is especially problematic for sequences containing Proline at the second position from the C-terminus.[13]

  • Racemization: Loss of stereochemical integrity at the α-carbon of an amino acid, leading to the formation of diastereomeric impurities.[4][8] This is a significant concern for sensitive amino acids and is influenced by the coupling method and base used.[5][6]

  • Protecting Group-Related Side Reactions: Elevated temperatures can sometimes lead to the premature cleavage or modification of side-chain protecting groups, especially with prolonged exposure.[14]

Troubleshooting Guide: Aspartimide Formation

Problem: My peptide, which contains an Asp-Gly or Asp-Ser sequence, shows a significant impurity with the same mass upon analysis.

What is happening? You are likely observing byproducts resulting from aspartimide formation. This base-catalyzed side reaction is initiated during the Fmoc-deprotection step (typically with piperidine) and is accelerated at higher temperatures.[9][10] The backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid, forming a cyclic imide. This aspartimide intermediate is unstable and can be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide. Furthermore, the aspartimide itself is prone to epimerization.[9][10]

Why is it happening at elevated temperatures? The rate of this intramolecular cyclization reaction increases with temperature. The higher thermal energy provides the activation energy needed for the nucleophilic attack of the backbone amide on the side-chain ester.

How can I fix it?

  • Modify Deprotection Conditions:

    • Reduce Temperature During Deprotection: While coupling at elevated temperatures can be beneficial, consider performing the Fmoc-deprotection step at a lower temperature or for a shorter duration.

    • Use a Weaker Base: For highly sensitive sequences, consider replacing 20% piperidine in DMF with a milder base like 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in DMF.[15]

    • Incorporate an Acid Additive: Adding a small amount of acid, such as 0.1 M formic acid, to the piperidine solution can help suppress aspartimide formation.[9]

  • Employ Specialized Aspartic Acid Derivatives:

    • Bulky Protecting Groups: Using Asp derivatives with bulky side-chain protecting groups, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH, can sterically hinder the formation of the aspartimide ring.

    • Backbone Protection: Incorporating a di-methoxy-benzyl (Dmb) group on the nitrogen of the amino acid following Asp can prevent the necessary nucleophilic attack. This is achieved by using a dipeptide building block like Fmoc-Asp(OtBu)-Dmb-Gly-OH.

  • Utilize Pseudoprolines: Inserting a pseudoproline dipeptide at Asp-Ser or Asp-Thr junctions can disrupt secondary structures and has been shown to effectively eliminate aspartimide formation.[10]

Workflow for Mitigating Aspartimide Formation

start Aspartimide Formation Detected strategy Select Mitigation Strategy start->strategy deprotection Modify Deprotection Conditions strategy->deprotection Process Optimization building_block Use Special Building Blocks strategy->building_block Chemical Modification temp Lower Deprotection Temperature deprotection->temp base Use Milder Base (e.g., 2% DBU) deprotection->base acid Add Acid to Deprotection Solution deprotection->acid protecting_group Use Bulky Side-Chain Protecting Group building_block->protecting_group pseudoproline Incorporate Pseudoproline Dipeptide building_block->pseudoproline analysis Analyze Crude Peptide by HPLC/MS temp->analysis base->analysis acid->analysis protecting_group->analysis pseudoproline->analysis

Caption: Decision workflow for addressing aspartimide formation.

Troubleshooting Guide: Diketopiperazine (DKP) Formation

Problem: I am experiencing significant yield loss, especially when synthesizing a peptide with Proline as the second amino acid from the C-terminus.

What is happening? This is a classic sign of diketopiperazine (DKP) formation. The deprotected N-terminal amine of the dipeptidyl-resin attacks the C-terminal amide bond, leading to the formation of a cyclic dipeptide (the DKP) and cleavage of the peptide from the resin.[11][12][13] This is particularly rapid for dipeptides containing a proline residue at the second position.[13]

Why is it happening at elevated temperatures? The rate of intramolecular cyclization is temperature-dependent.[12][13] Higher temperatures accelerate the nucleophilic attack, leading to faster DKP formation and consequently, more significant yield loss.

How can I fix it?

  • Incorporate the Third Amino Acid Quickly: After deprotecting the second amino acid, immediately proceed to the coupling of the third amino acid. Minimize any hold times where the dipeptidyl-resin has a free N-terminus.

  • Use a 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is more sterically hindered than Wang or Rink amide resins, which can help to suppress DKP formation.[13]

  • Couple the First Two Amino Acids as a Dipeptide: By synthesizing the dipeptide in solution and then coupling it to the resin, you bypass the vulnerable dipeptidyl-resin intermediate altogether.[13]

  • Lower the Temperature for the First Few Couplings: Perform the initial coupling and deprotection cycles at a lower temperature before increasing it for the remainder of the synthesis.

Experimental Protocol: Coupling of a Dipeptide to 2-CTC Resin
  • Resin Preparation: Swell 1g of 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

  • Dipeptide Preparation: In a separate vessel, dissolve 2 equivalents of the desired Fmoc-dipeptide in DCM.

  • Resin Activation: Add 1.5 equivalents of diisopropylethylamine (DIEA) to the swollen resin and agitate for 5 minutes.

  • Coupling: Add the dissolved dipeptide to the activated resin and allow it to react for 1-2 hours at room temperature.

  • Capping: To cap any remaining unreacted sites on the resin, add a solution of DCM/Methanol/DIEA (80:15:5) and agitate for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM, DMF, and finally DCM again before proceeding with the synthesis of the rest of the peptide.

Troubleshooting Guide: Racemization

Problem: My final peptide product shows a diastereomeric impurity upon chiral HPLC analysis, particularly when incorporating His or Cys.

What is happening? Racemization, or epimerization, is the loss of the specific stereochemistry at the α-carbon of an amino acid.[8] This can occur during the activation/coupling step, especially at elevated temperatures and in the presence of a strong base.[4][8] The activated amino acid can form an oxazolone intermediate, which can then tautomerize, leading to a loss of chiral purity. Sensitive amino acids like Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization at high coupling temperatures.[5][6]

Why is it happening at elevated temperatures? Higher temperatures provide the necessary energy to overcome the activation barrier for oxazolone formation and subsequent enolization, which leads to racemization.[8][16] The rate of racemization increases more rapidly with temperature than the rate of peptide bond formation.[16]

How can I fix it?

  • Choose the Right Coupling Reagent:

    • Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure® are generally preferred over onium salt-based reagents (e.g., HATU, HBTU) at elevated temperatures, as the latter often require strong bases that promote racemization.[17]

    • COMU has also been shown to provide superior racemization suppression compared to HOBt-based reagents.[18]

  • Use a Milder Base or a Weaker Base Concentration:

    • Replace highly basic activators like DIEA with a less basic alternative such as 2,4,6-collidine.[18]

    • Reduce the concentration of the base used during the coupling step.

  • Lower the Temperature for Sensitive Residues: When coupling sensitive amino acids like His and Cys, it is advisable to perform the coupling at a lower temperature (e.g., room temperature or slightly above) before resuming at a higher temperature for the rest of the sequence.

  • Utilize Racemization-Suppressing Protecting Groups: For Histidine, using a protecting group like methoxybenzyl (Mbom) can help reduce racemization.[18]

Data Summary: Impact of Coupling Reagents on Racemization at Elevated Temperatures
Coupling Reagent CombinationTemperatureBaseRelative Racemization Level
HATU/DIEA75°CDIEAHigh
HBTU/DIEA75°CDIEAModerate-High
DIC/OxymaPure®75°C(Low/No Base)Low
COMU/Collidine90°CCollidineVery Low[18]

This table is a qualitative summary based on literature findings. Actual racemization levels are sequence-dependent.

Mechanism of Racemization via Oxazolone Formation

Caption: Simplified pathway of racemization during peptide coupling.

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). Google Patents.
  • During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem? (2015, January 1). ResearchGate.
  • Racemization in stepwise solid-phase peptide synthesis at elevated temperature | Request PDF. (n.d.). ResearchGate.
  • Palasek, S. S., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. PubMed.
  • Rapid peptide synthesis at elevated temperatures. (n.d.). Google Patents.
  • Palasek, S. S., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications.
  • SPPS Technology. (n.d.). CEM Corporation.
  • Tam, J. P., et al. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Semantic Scholar.
  • ASPARTIMIDE FORMATION. (n.d.). Iris Biotech GmbH.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). PMC.
  • Chen, K., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC.
  • SPPS Tips For Success Handout. (n.d.). Mesa Labs.
  • Chen, K., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications.
  • Carter, C. W. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. SpringerLink.
  • Qian, Y., et al. (1993). Kinetics of peptide hydrolysis and amino acid decomposition at high temperature. PubMed.
  • Stirring Peptide Synthesis to a New Level of Efficiency. (n.d.). ChemRxiv.
  • The role of temperature in Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.

Sources

Reference Data & Comparative Studies

Validation

"validating the incorporation of 4-Fluoro-2-methyl-DL-phenylglycine by mass spectrometry"

Executive Summary: The Structural Trade-Off The incorporation of 4-Fluoro-2-methyl-DL-phenylglycine (4F-2Me-Phg) represents a sophisticated strategy in modern peptidomimetics. By modifying the native phenylglycine (Phg)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Trade-Off

The incorporation of 4-Fluoro-2-methyl-DL-phenylglycine (4F-2Me-Phg) represents a sophisticated strategy in modern peptidomimetics. By modifying the native phenylglycine (Phg) scaffold, researchers achieve two distinct pharmacological advantages simultaneously:

  • Metabolic Stability: The para-fluorine atom blocks P450-mediated hydroxylation, significantly extending half-life.

  • Conformational Constraint: The ortho-methyl group restricts rotation around the

    
     torsion angle, locking the peptide into a bioactive conformation.
    

However, this dual-modification introduces significant synthetic hurdles. The steric bulk of the ortho-methyl group drastically reduces coupling efficiency during Solid-Phase Peptide Synthesis (SPPS), leading to "deletion sequences" (missing residues) that are difficult to separate.

This guide provides a definitive protocol for validating the successful incorporation of 4F-2Me-Phg using LC-MS, distinguishing it from common byproducts and alternative analogs.

Comparative Analysis: 4F-2Me-Phg vs. Alternatives

The following table contrasts 4F-2Me-Phg with its non-substituted and mono-substituted counterparts. Note the distinct mass shifts and retention behaviors that serve as diagnostic markers.

Table 1: Physicochemical & Mass Spectrometric Properties

FeaturePhenylglycine (Phg)4-Fluoro-phenylglycine (4F-Phg)4-Fluoro-2-methyl-phenylglycine
Formula (Residue)



Monoisotopic Mass (Residue) 133.05 Da151.04 Da165.06 Da
Mass Shift (

)
Reference+17.99 Da (vs Phg)+32.01 Da (vs Phg)
Diagnostic Immonium Ion

106.07

124.06

138.07
HPLC Retention (C18) EarlyIntermediateLate (Most Hydrophobic)
Coupling Difficulty High (Racemization risk)HighSevere (Steric + Racemization)
Metabolic Stability Low (Oxidation prone)HighVery High

Critical Insight: The +32.01 Da mass shift is the primary filter for validation. However, because the ortho-methyl group hinders coupling, you must actively search for the [M - 165.06 + H]⁺ peak, which corresponds to the deletion sequence (failure to couple).

Experimental Protocol: Synthesis & Validation

Phase A: Strategic Incorporation (SPPS)

Standard protocols often fail for this sterically hindered residue. Use this modified workflow.

  • Resin Selection: Use a low-loading resin (0.2–0.4 mmol/g) to reduce inter-chain aggregation.

  • Coupling Reagents: Avoid standard HBTU/HCTU.

    • Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP with HOAt . These generate a more reactive active ester.

  • Double Coupling: Perform two coupling cycles (2 x 2 hours) for the 4F-2Me-Phg residue.

  • Base: Use Collidine (TMP) instead of DIPEA to minimize racemization of the sensitive

    
    -proton common in phenylglycine derivatives [1].
    
Phase B: LC-MS Validation Workflow

Methodology for a Q-TOF or Orbitrap system.

LC Parameters:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes. (Note: 4F-2Me-Phg peptides will elute later than native analogs due to increased lipophilicity).

MS Parameters:

  • Ionization: ESI Positive Mode.

  • Scan Range: m/z 100–1500.

  • Fragmentation: HCD (Higher-energy Collisional Dissociation) or CID. Normalized Collision Energy (NCE): 25–35%.

Data Interpretation & Causality

The "Deletion" Check

Before confirming success, you must rule out failure.

  • Observation: A peak appearing at Retention Time (RT) slightly earlier than predicted, with a mass of [Target Mass - 165.06] .

  • Causality: The steric bulk of the ortho-methyl group prevented the amino acid from accessing the N-terminus of the growing chain.

  • Action: If this peak >5% of total intensity, re-synthesize using PyAOP and elevated temperature (40°C).

The Immonium Reporter Ion

In MS/MS (tandem mass spectrometry), amino acids generate characteristic immonium ions (


).
  • Target Ion:

    
     138.07 
    
  • Mechanism: The peptide backbone cleaves, releasing the side chain fragment.[1]

  • Validation: The presence of

    
     138.07 confirms the specific presence of the fluoro-methyl-phenyl group. Native Phg would show 106.07; 4-F-Phg would show 124.06.
    
Isotopic Fidelity

Unlike chlorinated or brominated compounds, Fluorine (


) is monoisotopic.
  • Expectation: The isotopic envelope should look identical to a standard carbon-based peptide (M, M+1, M+2 driven by

    
    ).
    
  • Warning: If you see a split peak pattern, check for racemization (D/L mixtures often separate on high-res C18 columns).

Visualization of Workflows

Diagram 1: The Synthesis & QC Logic Gate

This flowchart illustrates the decision-making process required when working with sterically hindered ncAA (non-canonical amino acids).

ValidationWorkflow Start Start: SPPS Cycle Coupling Coupling: 4F-2Me-Phg (HATU/HOAt, 2x Cycles) Start->Coupling Cleavage Micro-Cleavage & Deprotection Coupling->Cleavage LCMS LC-MS Analysis (ESI+) Cleavage->LCMS CheckMass Check Intact Mass (Target vs. Target-165) LCMS->CheckMass Success Validation: Full Incorporation Proceed to Purification CheckMass->Success Mass = Target Failure Failure: Deletion Sequence (Steric Hindrance) CheckMass->Failure Mass = Target - 165 Racemization Warning: Split Peak? (Racemization Check) Success->Racemization Optimize Base (Use TMP) Optimize Base (Use TMP) Racemization->Optimize Base (Use TMP) Yes (Split Peak)

Caption: Logical workflow for detecting deletion sequences and racemization during the incorporation of hindered phenylglycine analogs.

Diagram 2: MS/MS Fragmentation Pathway

Understanding the origin of the diagnostic ions is crucial for spectral assignment.

Fragmentation Precursor Precursor Ion [M+H]+ Backbone Backbone Cleavage (b-ions / y-ions) Precursor->Backbone CID/HCD Energy Immonium Diagnostic Immonium Ion m/z 138.07 Backbone->Immonium Internal Fragmentation SideChain Side Chain Structure [H2N=CH-(C6H3-F-Me)]+ Immonium->SideChain Structural Correlate

Caption: Formation of the diagnostic m/z 138.07 immonium ion from the 4F-2Me-Phg residue during tandem mass spectrometry.

References

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. Link

  • Thermo Fisher Scientific. (2025). 4-Fluoro-DL-alpha-phenylglycine Product Specifications. Fisher Scientific.[2] Link

  • National Institutes of Health (NIH). (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Link

  • Matrix Science. (2025). Peptide Fragmentation and Immonium Ion Masses. Mascot Help. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.